Futibatinib

Catalog No.
S544586
CAS No.
1448169-71-8
M.F
C22H22N6O3
M. Wt
418.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Futibatinib

CAS Number

1448169-71-8

Product Name

Futibatinib

IUPAC Name

1-[(3S)-3-[4-amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]prop-2-en-1-one

Molecular Formula

C22H22N6O3

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C22H22N6O3/c1-4-19(29)27-8-7-15(12-27)28-22-20(21(23)24-13-25-22)18(26-28)6-5-14-9-16(30-2)11-17(10-14)31-3/h4,9-11,13,15H,1,7-8,12H2,2-3H3,(H2,23,24,25)/t15-/m0/s1

InChI Key

KEIPNCCJPRMIAX-HNNXBMFYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

TAS-120, TAS 120, TAS120

Canonical SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)C4CCN(C4)C(=O)C=C)OC

Isomeric SMILES

COC1=CC(=CC(=C1)C#CC2=NN(C3=NC=NC(=C23)N)[C@H]4CCN(C4)C(=O)C=C)OC

The exact mass of the compound Futibatinib is 418.1753 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

futibatinib mechanism of action irreversible FGFR inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Irreversible FGFR Inhibition

The table below details the core aspects of futibatinib's mechanism:

Aspect Detailed Description
Target Fibroblast Growth Factor Receptors 1, 2, 3, and 4 (FGFR1-4) [1] [2].
Inhibition Type Irreversible (covalent) inhibitor [3] [1].
Binding Site ATP-binding pocket within the cytoplasmic kinase domain of FGFR [4] [1].
Binding Mechanism Forms a covalent bond with a conserved cysteine residue located in the P-loop of the FGFR kinase domain [1].
Primary Effect Blocks FGFR autophosphorylation and subsequent activation of downstream signaling pathways [5] [1].
Downstream Pathway Inhibition Suppresses signaling through RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways [5].
Cellular Outcome Decreases cell viability and induces apoptosis in cancer cells harboring FGFR genomic aberrations [5] [1].
Key Differentiator Covalent binding leads to prolonged target suppression, overcoming resistance from gatekeeper mutations seen with reversible inhibitors [1].

The following diagram illustrates the mechanism of this compound's action on the FGFR signaling pathway:

G cluster_path Normal FGFR Signaling FGF FGF Ligand FGFR FGFR (Receptor Dimer) FGF->FGFR Binds ATP ATP FGFR->ATP Binds P P ATP->P Transfers Phosphate This compound This compound This compound->FGFR Covalently Binds Irreversible Block Downstream Downstream Signaling (MAPK, PI3K/AKT, STAT, PLCγ) P->Downstream Activates Effect Cell Proliferation Survival Migration Downstream->Effect

This compound covalently binds FGFR, blocking ATP and preventing downstream signaling.

Key Experimental Evidence and Protocols

The characterization of this compound's mechanism and efficacy relied on robust preclinical experiments. Key methodologies are outlined below.

In Vitro Characterization of FGFR Inhibition

These experiments established this compound's direct inhibitory activity.

  • Enzymatic Inhibition Assays: Measured the half-maximal inhibitory concentration (IC₅₀) of this compound against purified FGFR kinases. The compound demonstrated potent inhibition across all four isoforms, with IC₅₀ values ranging from 1.4 to 3.7 nM [4] [6].
  • Cell-Based Phosphorylation Assays:
    • Transfection: HEK293T cells were transfected with vectors expressing wild-type or mutant FGFR4 using Lipofectamine 3000 [4].
    • Drug Treatment: Transfected cells were treated with this compound for 1 hour [4].
    • Analysis: Cell lysates were analyzed for phosphorylated FGFR4 (pFGFR4) and total FGFR4 using ELISA or immunoblotting. This compound treatment potently inhibited FGFR4 phosphorylation [4].
  • Dose-Response and EC₅₀ Calculations:
    • Cell Seeding: Cancer cell lines (e.g., rhabdomyosarcoma, breast cancer PDX-derived) were seeded in 96-well plates [4] [7].
    • Drug Incubation: Cells were treated with a concentration range of this compound for 72 hours [4].
    • Viability Quantification: Cell viability was assessed using assays like CellTiter-Glo, which measures cellular ATP. The EC₅₀ (half-maximal effective concentration) was calculated using software like Prism GraphPad [4].
In Vivo Efficacy Models

These studies confirmed this compound's anti-tumor activity in living organisms.

  • Xenograft Mouse Models:
    • Implantation: Immunocompromised mice were implanted with human cancer cell lines or patient-derived xenografts (PDXs) harboring FGFR alterations [4] [7].
    • Dosing: Once tumors were established, mice were treated with this compound (e.g., 15-20 mg/kg orally, once daily) or a vehicle control [4] [7].
    • Endpoint Monitoring: Tumor volumes and body weights were monitored regularly. Efficacy was assessed by tumor growth inhibition, tumor regression, and event-free survival [7].

Quantitative Data and Clinical Relevance

The following table consolidates key quantitative data from preclinical and clinical studies.

Parameter Value Context / Model
IC₅₀ (FGFR1) 1.4 nM In vitro enzymatic assay [6]
IC₅₀ (FGFR2) 3.7 nM In vitro enzymatic assay [6]
IC₅₀ (FGFR3) 1.8 nM In vitro enzymatic assay [6]
IC₅₀ (FGFR4) 1.9 nM In vitro enzymatic assay [6]
Clinical ORR 42% (41.7%) Intrahepatic Cholangiocarcinoma (Phase II FOENIX-CCA2 trial) [3] [8]
Clinical mDOR 9.7 months Intrahepatic Cholangiocarcinoma (Phase II FOENIX-CCA2 trial) [3] [8]
Clinical mPFS 9.0 months Intrahepatic Cholangiocarcinoma (Phase II FOENIX-CCA2 trial) [8]

Therapeutic Implications and Research Directions

This compound's unique mechanism translates into specific clinical advantages and ongoing research areas.

  • Overcoming Resistance: Its covalent binding makes it effective against certain acquired resistance mutations (e.g., gatekeeper mutations) that often arise during treatment with reversible FGFR inhibitors [1].
  • Approved Indication: this compound is approved for adults with previously treated, unresectable, locally advanced, or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or rearrangements [2] [9].
  • Investigational Uses: Preclinical and early clinical data show promise in other FGFR-aberrant solid tumors, including breast cancer, gastric cancer, and urothelial carcinoma [1] [7].
  • Combination Therapies: Research is exploring this compound combined with chemotherapy (e.g., irinotecan) or other targeted agents to enhance efficacy and overcome resistance [4] [1].

References

Covalent Binding Mechanism and Structural Basis

Author: Smolecule Technical Support Team. Date: February 2026

TAS-120 is designed to form a permanent, covalent bond with a specific cysteine residue located in the P-loop (glycine-rich loop) of the FGFR1-4 ATP-binding pocket [1] [2]. The table below details the target cysteine for each FGFR family member.

FGFR Family Member Target Cysteine Residue
FGFR1 Cys488 [3]
FGFR2 Cys491 / Cys492 [2] [4]
FGFR3 Information not specified in search results
FGFR4 Information not specified in search results

The binding mechanism involves:

  • Specific Targeting: The inhibitor's acrylamide group acts as an electrophile, undergoing a Michael addition reaction with the thiol group of the specific P-loop cysteine [1] [2].
  • Structural Confirmation: Co-crystal structures of TAS-120 in complex with FGFR1 (PDB ID: 6MZW) and FGFR2 confirm the covalent bond formation and reveal additional stabilizing interactions, including hydrogen bonds with the kinase backbone and extensive van der Waals contacts [1] [3].
  • Conformational Flexibility: The inherent flexibility of the FGFR P-loop allows it to adopt a conformation that facilitates covalent bond formation with TAS-120, contributing to its fast reaction rate and potency [3].

The following diagram illustrates the workflow for experimentally characterizing TAS-120's covalent binding mechanism, which involves structural analysis, functional assays, and resistance mutation studies:

G Start Characterize TAS-120 Covalent Binding Struct Structural Analysis (X-ray Crystallography) Start->Struct MS Biochemical Validation (Mass Spectrometry) Start->MS Func Functional Assays (Kinase Activity & Selectivity) Start->Func Resist Resistance Mutation Profiling Start->Resist CovBind Key Finding: Covalent bond to P-loop Cysteine (e.g., FGFR2 Cys491) Struct->CovBind Conf Key Finding: Mass shift confirms covalent adduct formation MS->Conf Select Key Finding: Potent against FGFR1-4; weak against SFKs Func->Select Gatekeep Key Finding: Varies against different FGFR gatekeeper mutants Resist->Gatekeep

Experimental Workflow for Characterizing TAS-120 Binding

Selectivity and Potency Profile

TAS-120 demonstrates high potency against wild-type FGFR1-4 but exhibits a distinct selectivity profile compared to other covalent pan-FGFR inhibitors like FIIN-2 and PRN1371 [1].

Kinase or Mutant TAS-120 Potency (IC₅₀) Notes
FGFR1-3 (WT) < 10 nM (1.6 - 7.8 nM) [1] Highly potent
FGFR4 (WT) 12 - 31 nM [1] Slightly less potent
SRC 1673 nM [1] Weak inhibition; forms covalent adduct
YES 1626 nM [1] Weak inhibition; forms covalent adduct
HCK Negligible [1] Lacks the analogous P-loop cysteine
FGFR1 V561M ~224 nM (~30-fold decrease) [1] Gatekeeper mutant
FGFR2 V564F ~52 nM (~20-fold decrease) [1] Gatekeeper mutant
FGFR3 V555M ~97 nM (~15-fold decrease) [1] Gatekeeper mutant
FGFR4 V550L ~90 nM (~7-fold decrease) [1] Gatekeeper mutant

A critical differentiator is its activity against SRC family kinases (SFKs):

  • FIIN-2 and TAS-120 can form covalent adducts with SRC and YES, which have an analogous P-loop cysteine, leading to measurable off-target inhibition [1].
  • PRN1371 shows negligible activity against SRC and YES, making it more selective [1].
  • HCK, an SFK lacking the target cysteine, is not inhibited by any of these three inhibitors, confirming the cysteine-dependent mechanism [1].

Activity Against Resistance Mutations

A significant clinical value of TAS-120 is its ability to overcome acquired resistance to ATP-competitive FGFR inhibitors (e.g., BGJ398/infigratinib, Debio1347), often associated with secondary mutations in the FGFR2 kinase domain [4].

  • Gatekeeper Mutations: TAS-120 retains nanomolar potency against various FGFR gatekeeper mutants, though with reduced potency compared to wild-type [1].
  • Polyclonal Resistance: Clinical studies in cholangiocarcinoma patients revealed that resistance to prior ATP-competitive inhibitors is often polyclonal, with multiple different FGFR2 kinase domain mutations emerging simultaneously. TAS-120 demonstrated clinical efficacy in this setting by targeting multiple such mutations [4] [5].
  • Mutation Spectrum: Resistance mutations predominantly affect the "molecular brake" and gatekeeper residues, while mutations at the covalent target cysteine itself are rare [5].

Experimental Methods for Characterization

Key experimental techniques used to study TAS-120's mechanism include:

  • Mass Spectrometry: Used to confirm the formation of a covalent protein-inhibitor adduct by observing a shift in the protein's molecular mass after incubation with TAS-120. This shift is absent when the target cysteine is mutated to alanine [1].
  • Kinase Activity Assays: Biochemical assays (e.g., IC₅₀ determinations) quantify the potency and selectivity of TAS-120 against purified kinase proteins, both wild-type and mutant [1].
  • X-ray Crystallography: Provides atomic-resolution structures of the covalent complex between TAS-120 and its target kinases (e.g., FGFR1, SRC), revealing precise binding modes and interactions [1] [3].
  • Clinical and Translational Studies: Analysis of patient-derived biopsies, circulating tumor DNA (ctDNA), and patient-derived cancer cells helps correlate drug efficacy with the presence of specific resistance mutations in a clinical setting [4].

Key Takeaways for Research and Development

  • P-loop Targeting is Key: TAS-120 covalently targets a unique P-loop cysteine, a strategy that can lead to high selectivity and efficacy against certain resistance mutations.
  • Selectivity is Nuanced: Despite its design, TAS-120 shows off-target activity against other kinases (SRC, YES) that share the same P-loop cysteine, highlighting the importance of broad kinome screening.
  • A Tool to Combat Resistance: Its irreversible binding mode and demonstrated clinical activity in patients resistant to ATP-competitive FGFR inhibitors make TAS-120 a valuable agent for overcoming and studying drug resistance.

References

futibatinib preclinical development FGFR aberrant tumors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Distinctive Features

Futibatinib differentiates itself from reversible FGFR inhibitors through its covalent binding mechanism. The table below summarizes its core molecular attributes.

Attribute Description
Binding Mechanism Covalent and irreversible [1]
Molecular Target Conserved cysteine residue in the P-loop of the FGFR kinase domain [2]
Specific Target Site FGFR1, FGFR2, FGFR3, FGFR4 [1] [3]
Key Preclinical Finding Robust activity against acquired resistance mutations (including gatekeeper mutants) that confer resistance to reversible ATP-competitive FGFR inhibitors [1] [2]

The following diagram illustrates the conceptual mechanism by which this compound inhibits FGFR signaling and overcomes resistance.

G FGF FGF Ligand FGFR FGFR Receptor (Dimerized) FGF->FGFR Binds ATP ATP FGFR->ATP Requires Signal Proliferation Survival (Oncogenic Signaling) ATP->Signal Activates This compound This compound This compound->FGFR Irreversibly Binds ResistanceMutation Resistance Mutation (e.g., Gatekeeper) This compound->ResistanceMutation Overcomes

This compound covalently binds FGFR, blocking ATP and overcoming resistance mutations.

Preclinical Efficacy and Key Experimental Data

Precellular models demonstrated this compound's potent, broad-spectrum antitumor activity across diverse cancer types with various FGFR aberrations [2].

Antitumor Activity in Cell Lines

This compound showed potent anti-proliferative activity in tumor cell lines from diverse tissue origins (gastric, bladder, lung, endometrial, breast) harboring various FGFR genomic aberrations [2]. It induced fewer drug-resistant clones than ATP-competitive FGFR inhibitors in preclinical models [2].

Activity Against Resistance Mutations

A key preclinical strength of this compound is its ability to inhibit FGFR2 gatekeeper mutants and other FGFR2 kinase mutations that confer resistance to ATP-competitive inhibitors like erdafitinib, pemigatinib, infigratinib, and AZD4547 [2].

Key Experimental Protocols and Methodologies

The preclinical studies involved several standard and advanced experimental techniques.

Cellular and Biochemical Assays
  • In Vitro Kinase Assays: Used to determine the half-maximal inhibitory concentration (IC₅₀) values against FGFR1-4, demonstrating high potency and selectivity [3].
  • Cell Proliferation/Viability Assays: Tumor cell lines with documented FGFR aberrations were treated with this compound. Activity was measured using assays like MTT or CellTiter-Glo to generate dose-response curves and calculate GI₅₀/IC₅₀ values [2].
  • Resistance Induction Models: this compound was tested in engineered cell lines (e.g., Ba/F3 models) expressing known FGFR resistance mutations (e.g., V564F gatekeeper, E565A, N549H). Its potency (IC₅₀) was compared to that of reversible inhibitors [2] [4].
In Vivo Models
  • Xenograft Mouse Models: Immunocompromised mice implanted with FGFR-aberrant human tumor cell lines or patient-derived xenografts (PDXs) were used [2]. Mice were treated with this compound, and tumor volume was measured regularly to assess efficacy [2].
  • Pharmacodynamic (PD) Analysis: Tumor samples from xenograft models were analyzed via Western blotting or immunohistochemistry to confirm inhibition of FGFR signaling by assessing reduced levels of phosphorylated FGFR and downstream effectors like p-ERK and p-AKT [2].

Insights from Clinical Translation and Resistance

Preclinical findings successfully translated to clinical activity, and understanding resistance mechanisms remains a key research area.

Clinical Correlation

The broad preclinical activity informed the design of a large phase I dose-expansion trial (NCT02052778) in patients with advanced solid tumors [2]. This compound demonstrated objective responses in cholangiocarcinoma, gastric, urothelial, breast, central nervous system, and head and neck cancers [1] [2].

Understanding and Overcoming Resistance
  • Mechanisms of Resistance: Despite this compound's irreversible binding, resistance can still emerge. A clinical case study identified the FGFR2 p.E565A mutation in the molecular brake region following progression on pemigatinib and this compound [4].
  • Potential Strategies: Preclinical data suggests that the multi-kinase inhibitor lenvatinib may be a viable option after progression on selective FGFR inhibitors, supported by a case where a patient achieved a 15-month response [4].

Future Research Directions

Future research will focus on elucidating detailed mechanisms of resistance to this compound and exploring combination therapy approaches to enhance efficacy and overcome resistance [1] [5].

References

fibroblast growth factor receptor signaling pathway futibatinib

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism & Selectivity

Futibatinib is a potent, selective covalent inhibitor that targets the ATP-binding pocket of FGFR1-4.

  • Covalent Binding: It contains an acrylamide group that forms a permanent covalent bond with a conserved cysteine residue (Cys477 in FGFR1, Cys491 in FGFR2) located in the highly flexible glycine-rich loop (P-loop) of the FGFR kinase domain [1] [2]. This differentiates it from reversible ATP-competitive inhibitors.
  • High Potency & Selectivity: this compound inhibits FGFR1-4 in the low nanomolar range and has demonstrated high selectivity in kinome-wide screens, showing minimal off-target activity against 387 other kinases [1]. However, mass spectrometry and kinase assays indicate it can also covalently bind and inhibit SRC and YES kinases, which share a homologous p-loop cysteine, though with lower potency than its FGFR inhibition [2].

The diagram below illustrates the mechanism of action of this compound and its place in the FGFR signaling pathway.

G FGF FGF FGFR FGFR FGF->FGFR Binding Dimerization Dimerization FGFR->Dimerization Auto-\nPhosphorylation Auto- Phosphorylation Dimerization->Auto-\nPhosphorylation Downstream\nSignaling Downstream Signaling Auto-\nPhosphorylation->Downstream\nSignaling Activates Cellular\nResponse Cellular Response Downstream\nSignaling->Cellular\nResponse Proliferation Survival This compound This compound This compound->Auto-\nPhosphorylation Inhibits Covalent Bond Covalent Bond This compound->Covalent Bond P-loop Cys\n(FGFR1-4) P-loop Cys (FGFR1-4) Covalent Bond->P-loop Cys\n(FGFR1-4)

Fig. 1: this compound inhibits FGFR signaling by covalently binding to a P-loop cysteine, blocking receptor autophosphorylation and downstream pathway activation.

Preclinical & Biochemical Profile

The table below summarizes key quantitative data on this compound's inhibitory activity against wild-type and gatekeeper-mutant FGFRs.

Table 1: Inhibitory Potency (IC₅₀) of this compound Against FGFR Kinases [2]

Kinase Target Wild-Type IC₅₀ (nM) Gatekeeper Mutant Mutant IC₅₀ (nM) Fold Change vs. WT
FGFR1 1.6 - 7.8 nM V561M 52 nM ~20-30x
FGFR2 1.6 - 7.8 nM V564F 52 nM ~20x
FGFR3 1.6 - 7.8 nM V555M 583 nM ~50x
FGFR4 12 - 31 nM V550L 90 nM ~7x

Ability to Overcome Resistance: Gatekeeper mutations are a common resistance mechanism for reversible kinase inhibitors. As the data shows, while the potency of this compound is reduced against these mutants, it retains activity, particularly against FGFR2 V564F and FGFR4 V550L, supporting its potential utility in overcoming certain forms of acquired resistance [2].

Key Experimental Protocols

To evaluate FGFR inhibitors like this compound in a preclinical setting, the following core methodologies are typically employed.

1. Kinase Inhibition Assays

  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) against purified FGFR1-4 kinases and other kinases for selectivity profiling.
  • Typical Protocol: Use a homogenous time-resolved fluorescence (HTRF) kinase assay or a mobility shift assay. Serially dilute the inhibitor and incubate with the kinase enzyme, ATP, and a substrate. After stopping the reaction with a detection reagent, measure the signal (e.g., fluorescence). Plot the inhibition percentage against the inhibitor concentration to calculate the IC₅₀ value [2].

2. Mass Spectrometry for Covalent Binding Confirmation

  • Purpose: To verify the formation of a covalent adduct between the inhibitor and the target kinase.
  • Typical Protocol: Incubate the purified kinase protein (e.g., FGFR1 or SRC) with a molar excess of the inhibitor (e.g., this compound). Use buffer exchange or dialysis to remove unbound compound. Analyze the protein by liquid chromatography-mass spectrometry (LC-MS). A confirmed covalent bond is indicated by an increase in the protein's molecular mass corresponding to the adduct of the inhibitor minus a hydrogen atom (e.g., +[M-1]) [2].

3. Cellular Potency and Proliferation Assays

  • Purpose: To assess the functional consequence of kinase inhibition in living cells.
  • Typical Protocol: Utilize cancer cell lines expressing wild-type or mutant FGFRs (e.g., RT112 bladder cancer cells). Seed cells in plates and treat with a concentration range of this compound for 72-96 hours. Cell viability is then measured using a tetrazolium-based assay like MTT or MTS. The IC₅₀ value for anti-proliferation is calculated from the resulting dose-response curve [1].

Clinical Application & Resistance

This compound has translated from preclinical discovery to clinical application, particularly in a defined molecular subgroup of cancer.

  • FDA Approval: In September 2022, the U.S. FDA granted accelerated approval to this compound for the treatment of adult patients with previously treated, unresectable, locally advanced, or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring an FGFR2 gene fusion or other rearrangement [1].
  • Overcoming Resistance: Its irreversible mechanism provides a rationale for sequencing FGFR inhibitors. Clinical case reports describe patients with FGFR2-rearranged iCCA achieving a partial response to a third-line FGFR inhibitor (tasurgratinib) after progression on both pemigatinib (reversible) and this compound, suggesting that tumors can remain dependent on the FGFR pathway and that pharmacologically distinct agents can be effective sequentially [3].
  • Resistance Mechanisms: Despite its covalent mechanism, resistance to this compound eventually emerges. Known on-target resistance mechanisms include the acquisition of gatekeeper mutations (e.g., V565F in FGFR2), which can reduce the drug's binding affinity [3] [2]. Off-target resistance mechanisms, such as mutations in other pathways, are also possible.

Future Perspectives

Research continues to advance beyond first-generation FGFR inhibitors.

  • Next-Generation Inhibitors: Efforts are focused on developing agents with higher selectivity to minimize off-target toxicities (e.g., hyperphosphatemia from FGFR1 inhibition) and improved potency against on-target resistance mutations [4] [2].
  • Novel Modalities: Proteolysis-Targeting Chimeras (PROTACs) that degrade FGFR proteins instead of merely inhibiting them are an emerging area of research, offering a potential strategy to overcome multiple resistance mechanisms and achieve more durable responses [4].
  • Rational Sequencing: The optimal sequence of FGFR inhibitors (reversible vs. irreversible) and their combination with other agents, such as immune checkpoint inhibitors, are active areas of clinical investigation [5] [3].

References

futibatinib FGFR1-4 inhibitor binding kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Binding and Inhibition Data

Futibatinib demonstrates potent and selective inhibition of the FGFR family. The following table summarizes key quantitative data from preclinical studies.

Parameter Value Context / Assay
IC50 for FGFR1 1.4 nM In vitro kinase assay [1]
IC50 for FGFR2 2.5 nM In vitro kinase assay [1]
IC50 for FGFR3 3.0 nM In vitro kinase assay [1]
IC50 for FGFR4 3.7 nM In vitro kinase assay [1]
Selectivity > 1,000-fold Against VEGFR2 [1]
IC50 for FGFR2 V565I Gatekeeper Mutant 1.3 nM In vitro kinase assay [1]
IC50 for FGFR2 V565L Gatekeeper Mutant 50.6 nM In vitro kinase assay [1]

Structural Mechanism of Action

The mechanism of this compound's action is rooted in its unique interaction with the FGFR kinase domain.

  • Target Site: this compound binds to the ATP-binding pocket within the kinase domain, a region common to many kinase inhibitors [2].
  • Covalent Bonding: Its key differentiator is the formation of a permanent covalent bond with a conserved cysteine residue located in the P-loop of the FGFR kinase domain (specifically, Cys477 in FGFR1 and the analogous cysteine in FGFR2-4) [3] [1]. This covalent modification is what makes its inhibition irreversible.
  • Functional Consequence: By covalently binding, this compound potently inhibits FGFR phosphorylation and its downstream signaling pathways, including MAPK, PI3K-AKT, and JAK-STAT, which are crucial for cancer cell survival and proliferation [2].

The following diagram illustrates the conceptual process of this compound's covalent binding and inhibition of FGFR signaling.

G This compound This compound FGFR_Kinase FGFR Kinase Domain (ATP-binding pocket) This compound->FGFR_Kinase  Binds to ATP pocket CovalentComplex This compound-FGFR Covalent Complex FGFR_Kinase->CovalentComplex  Forms covalent bond  with cysteine residue SignalOff Inhibition of Downstream Signaling (MAPK, PI3K-AKT) CovalentComplex->SignalOff  Blocks phosphorylation  & activation

Activity Against Resistance Mutations

A significant clinical advantage of this compound's mechanism is its ability to overcome a common form of acquired resistance to reversible FGFR inhibitors.

  • Gatekeeper Mutations: Reversible inhibitors are often susceptible to resistance caused by secondary mutations in the "gatekeeper" residue (e.g., V565I/L in FGFR2), which sterically hinder drug binding [3].
  • Potent Inhibition: As shown in the quantitative data table, this compound retains low nanomolar potency against these gatekeeper mutants because its covalent binding mode is less dependent on the interactions affected by these mutations [1]. Preclinical studies reported that the frequency of drug-resistant clones was lower with this compound compared to a reversible FGFR inhibitor [1].

Key Experimental Methodologies

The data on this compound's binding and activity are derived from standard preclinical experimental techniques.

  • In Vitro Kinase Assays: These measure the half-maximal inhibitory concentration (IC50) by incubating the drug with purified FGFR kinase domains and ATP. The phosphorylation of a substrate is detected to determine inhibition potency [1].
  • Cell-Based Proliferation Assays: The anti-tumor activity is evaluated by measuring the reduction in viability of cancer cell lines harboring FGFR aberrations after this compound treatment [4] [1].
  • Binding Kinetics Analysis: The association (on-rate, kon) and dissociation (off-rate, koff) rates can be determined using assays like surface plasmon resonance (SPR) to characterize the speed of binding and its reversibility [5].
  • X-ray Crystallography: This technique is used to solve the 3D atomic structure of the FGFR kinase domain in complex with this compound, visually confirming the covalent bond formation with the specific cysteine residue [6] [5].

References

Comprehensive Technical Guide: Futibatinib Targeting of Oncogenic FGFR2 Fusions in Cholangiocarcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FGFR2 Fusions as Oncogenic Drivers

Fibroblast Growth Factor Receptor 2 (FGFR2) fusions represent a clinically significant class of oncogenic drivers predominantly found in intrahepatic cholangiocarcinoma (iCCA), with reported incidence of 10-20% in this aggressive malignancy [1] [2]. These genetic rearrangements occur through chromosomal translocations that fuse the kinase domain of FGFR2 with various partner genes, resulting in constitutive ligand-independent activation of downstream signaling pathways. The oncogenic potential of FGFR2 fusions stems from their ability to promote tumor proliferation, angiogenesis, and survival through aberrant activation of key cellular signaling cascades, including RAS-MAPK, PI3K-AKT, and JAK-STAT pathways [1] [3]. The discovery of these molecular drivers has ushered in a new era of targeted therapy for iCCA, with FGFR inhibitors like futibatinib demonstrating remarkable efficacy in clinical trials.

The prevalence and distribution of FGFR2 fusions across cancer types reveals a distinctive pattern, with highest frequency observed in iCCA. Comprehensive genomic studies have identified these fusions in 12.5-15% of iCCA cases, making them one of the most common actionable genomic alterations in this malignancy [1] [3]. While most prevalent in iCCA, FGFR2 fusions have also been documented at lower frequencies in other solid tumors, including breast, lung, gastric, and ovarian cancers, though these represent rare occurrences [4] [5]. The predominance in iCCA, particularly the small-duct histological subtype, highlights the importance of molecular profiling in this disease context and establishes FGFR2 fusion detection as a critical component of diagnostic workflows for advanced biliary tract cancers.

Molecular Biology of FGFR2 Fusions

Genomic Architecture and Fusion Mechanisms

The genomic architecture of FGFR2 fusions follows consistent patterns that inform both their oncogenic mechanisms and detection strategies. The FGFR2 gene is located on chromosome 10q26.13 and encodes a transmembrane receptor tyrosine kinase comprising three extracellular immunoglobulin-like domains, a transmembrane domain, and an intracellular tyrosine kinase domain [3]. The canonical oncogenic FGFR2 fusion typically preserves the N-terminal portion of the partner gene containing dimerization domains fused to the C-terminal portion of FGFR2 containing the intact tyrosine kinase domain [3]. This structural configuration facilitates ligand-independent dimerization and constitutive activation of the FGFR2 kinase activity, driving uncontrolled cellular proliferation and survival.

Breakpoint analysis reveals that the majority of oncogenic FGFR2 fusions occur in specific regions critical for functional integrity. Analysis of 29 FGFR2 fusion cases across multiple cancer types demonstrated that 73.1% of breakpoints occur in the last intron (between exons 17 and 18) of FGFR2, preserving the entire tyrosine kinase domain while frequently truncating or eliminating the C-terminal regulatory regions [4]. This C-terminal truncation, particularly the loss of the YLDL motif (aa 769-772), enhances the oncogenic potential by impairing receptor internalization and increasing FRS2-dependent signaling [3]. The most frequently identified fusion partners include BICC1, and various other partners such as TACC3, AHI1, and PAWR have been reported, with partner genes typically contributing strong dimerization domains that facilitate ligand-independent receptor activation [1] [3].

Signaling Pathway Activation

The downstream signaling consequences of FGFR2 fusion activation drive oncogenesis through multiple parallel pathways. The constitutively active FGFR2 fusion protein initiates a cascade of phosphorylation events that activate fundamental cellular processes controlling growth, metabolism, and survival.

The diagram below illustrates the key signaling pathways activated by FGFR2 fusions and their functional consequences in cholangiocarcinoma:

G cluster_pathways FGFR2 Fusion Signaling Pathways FGFR2 FGFR2 FRS2 FRS2 FGFR2->FRS2 JAK JAK FGFR2->JAK PLCG PLCG FGFR2->PLCG RAS RAS FRS2->RAS PI3K PI3K FRS2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival STAT STAT STAT->Proliferation JAK->STAT Metabolism Metabolism PLCG->Metabolism Angiogenesis Angiogenesis PLCG->Angiogenesis

Figure 1: FGFR2 fusion-activated signaling pathways driving oncogenesis in cholangiocarcinoma

The RAS-MAPK pathway represents a primary signaling cascade activated by FGFR2 fusions, leading to transcriptional regulation of genes controlling cell cycle progression and proliferation. Concurrently, the PI3K-AKT-mTOR axis promotes cell survival and metabolic reprogramming, while JAK-STAT signaling contributes to additional growth and survival signals [1] [6]. This multi-pathway activation creates a robust oncogenic signal that drives tumor maintenance and progression, while also presenting multiple potential resistance mechanisms when individual pathways are targeted in isolation. The central role of these signaling cascades in iCCA pathogenesis makes them attractive therapeutic targets, with FGFR inhibition representing the most direct approach to interrupting this dysregulated signaling network.

Detection Methodologies for FGFR2 Fusions

Comparative Method Performance

Accurate detection of FGFR2 fusions is essential for identifying patients who may benefit from this compound treatment. Multiple methodological approaches are available, each with distinct advantages, limitations, and performance characteristics that must be considered in clinical and research contexts.

Table 1: Comparison of FGFR2 Fusion Detection Methodologies

Method Principles Sensitivity Advantages Limitations Clinical Utility
Fluorescence in situ Hybridization (FISH) Break-apart probes detect chromosomal rearrangements [1] ~95% concordance with NGS for positive cases [1] Established methodology, covers unknown partners, visual confirmation Does not identify specific partner genes or breakpoints FDA-approved method for companion diagnostics
Next-Generation Sequencing (NGS) Targeted DNA or RNA sequencing to identify fusion partners and breakpoints [1] [3] High sensitivity for known fusions; may miss novel partners depending on design Comprehensive genomic profile, identifies exact breakpoints and partners Higher cost, technical complexity, bioinformatics requirements Gold standard for clinical trial enrollment
Immunohistochemistry (IHC) Antibody detection of FGFR2 protein overexpression [1] 48% positive in iCCA; poor correlation with FISH/NGS (kappa=0.696) [1] Low cost, widely available, rapid turnaround High false-positive rate, not specific to fusions Screening tool only; requires confirmation

The choice of detection methodology must consider the clinical context, available resources, and necessary information for treatment decisions. While FISH provides a reliable method for detecting rearrangements without prior knowledge of fusion partners, comprehensive genomic profiling via NGS offers the most complete characterization of FGFR2 fusions, including exact breakpoints and partner genes, which may have prognostic and therapeutic implications [1] [3]. The poor correlation between IHC and molecular methods indicates that protein overexpression alone is insufficient for identifying FGFR2 fusions, likely due to multiple mechanisms of FGFR2 activation beyond gene rearrangements [1].

Optimized Detection Protocols

Fluorescence In Situ Hybridization (FISH) Protocol:

  • Probe Design: Utilize dual-color break-apart probes with 5'-telomere (spectrum red) and 3'-centromere (spectrum green) labels for the FGFR2 locus [1]
  • Tissue Preparation: Use 4μm formalin-fixed paraffin-embedded (FFPE) sections mounted on charged slides with bake time of 60°C for 30 minutes
  • Hybridization Conditions: Deparaffinize in xylene, rehydrate through ethanol series, perform antigen retrieval with proteinase K (0.05 mg/mL, pH 7.0), denature at 80°C for 5 minutes, and hybridize at 37°C overnight [1]
  • Interpretation Criteria: Score as rearrangement-positive when >15% of tumor nuclei show split signals (5' and 3' probes separated by >1 signal diameter) or isolated red signals; count at least 100 non-overlapping tumor nuclei [1]

Next-Generation Sequencing Protocol:

  • Sequencing Approach: Employ targeted DNA-based NGS covering full exonic regions and selected intronic regions of FGFR2, particularly introns 17 and 18 where ~73% of breakpoints occur [4] [3]
  • RNA Sequencing: Consider RNA-based sequencing to confirm functional fusion transcripts and detect fusions with complex genomic rearrangements
  • Library Preparation: Use dual-indexed hybrid capture-based library preparation with minimum 50-100ng input DNA from FFPE samples (minimum 20% tumor content)
  • Bioinformatic Analysis: Implement specialized fusion detection algorithms (e.g., STAR-Fusion, Arriba) with manual review of split reads and discordant read pairs in IGV

Quality Control Measures:

  • Ensure tumor content >20% and DNA integrity number (DIN) >4.0 for reliable fusion detection
  • Include positive and negative controls in each run; validate against known positive samples
  • For FISH, establish internal scoring criteria and inter-observer concordance >95%

This compound: Mechanism of Action and Pharmacological Profile

Irreversible Inhibition Mechanism

This compound (TAS-120) represents a distinct class of FGFR inhibitors characterized by irreversible covalent binding to the FGFR kinase domain. Unlike ATP-competitive inhibitors such as pemigatinib and infigratinib, this compound forms a covalent adduct with a conserved cysteine residue (Cys477 in FGFR2) located in the P-loop of the kinase domain [7] [2]. This unique mechanism of action provides several pharmacological advantages, including sustained target suppression regardless of intracellular ATP concentrations, enhanced selectivity for the FGFR family, and potential activity against resistance mutations that commonly develop with reversible inhibitors.

The structural basis for this compound's selectivity and potency lies in its interaction with the FGFR kinase pocket. The compound features a reactive acrylamide group that forms a covalent bond with the thiol group of the conserved cysteine residue, resulting in permanent inhibition until new receptor protein is synthesized [2]. This covalent binding mode translates to prolonged target engagement and more durable suppression of downstream signaling pathways compared to reversible inhibitors. Preclinical studies have demonstrated that this compound maintains activity against multiple acquired resistance mutations in the FGFR2 kinase domain, including the gatekeeper mutation V565F and molecular brake mutations such as N549K/H [7] [2]. This broad activity against resistance variants positions this compound as a valuable therapeutic option both in treatment-naïve patients and following progression on earlier-generation FGFR inhibitors.

Pharmacokinetics and Metabolism

This compound demonstrates favorable pharmacokinetic properties that support its clinical dosing regimen of 20mg once daily. The drug has a half-life of approximately 2.9 hours and achieves peak plasma concentration within 1.13 hours after oral administration [8]. Despite this relatively short half-life, the irreversible mechanism of action enables sustained target coverage with once-daily dosing. This compound is predominantly metabolized by the cytochrome P450 system, primarily CYP3A4, with minor contributions from CYP2C9 and CYP2D6 [8]. This metabolic profile necessitates caution when co-administering this compound with strong CYP3A4 inducers or inhibitors.

The pharmacokinetic profile of this compound is characterized by dose-proportional exposure across the therapeutic range, with no significant food effect on absorption [8]. The drug is highly protein-bound (95%) and primarily excreted in feces (82.4%), with renal elimination playing a minor role (12.6%) [8]. Importantly, population pharmacokinetic analyses have indicated that no dose adjustments are necessary for patients with mild to severe hepatic impairment, which is particularly relevant in cholangiocarcinoma patients who may present with underlying liver dysfunction [8]. The manageable pharmacokinetic profile and lack of requirement for therapeutic drug monitoring contribute to the feasibility of this compound administration in the advanced cancer setting.

Clinical Evidence and Efficacy Data

Clinical Trial Results

The development of this compound has been validated through multiple clinical trials, most notably the pivotal FOENIX-CCA2 phase II study that led to regulatory approval. This global trial enrolled 103 patients with previously treated, unresectable, locally advanced or metastatic iCCA harboring FGFR2 fusions or rearrangements, all of whom received this compound 20mg once daily until disease progression or unacceptable toxicity [2].

Table 2: Efficacy Outcomes of this compound in Clinical Trials

Trial Phase Patient Population Sample Size Objective Response Rate (ORR) Disease Control Rate (DCR) Median PFS Median OS Median DoR
FOENIX-CCA2 [2] II Pretreated FGFR2-fusion iCCA 103 42% (43/103) 82.5% 9.0 months 21.7 months 9.7 months
FOENIX-101 [2] I Solid tumors with FGFR alterations 197 13.7% N/R N/R N/R N/R
Japanese Phase I [2] I Solid tumors with FGFR alterations N/R 11.5% N/R N/R N/R N/R
Case Report [7] N/A FGFR2 inhibitor-pretreated 1 Partial response Disease control 17+ months N/A >17 months

The efficacy demonstrated in FOENIX-CCA2 represents a significant advancement in the treatment of molecularly selected iCCA, particularly when compared to historical controls in the second-line setting where chemotherapy typically yields response rates of 5-10% and overall survival of 6-9 months [2]. Notably, responses to this compound were durable and meaningful, with a median time to response of 2.5 months and median duration of response approaching 10 months [2]. The clinical benefit extended across patient subgroups, including heavily pretreated patients, older adults, and those with co-occurring TP53 mutations, demonstrating the broad activity of this compound in this molecularly defined population [2].

Sequencing Strategies and Post-Progression Efficacy

Emerging evidence suggests that sequential use of FGFR inhibitors may provide extended disease control in FGFR2-driven iCCA. A compelling case report documented a patient with FGFR2-PAWR fusion-positive iCCA who derived 36 months of cumulative benefit from sequential FGFR-directed therapy—16 months with an ATP-competitive FGFR inhibitor followed by 17+ months with this compound after progression [7]. This case demonstrates the potential of this compound to overcome acquired resistance to first-generation FGFR inhibitors and supports the concept of targeting FGFR2 across multiple lines of therapy.

The rescue therapy potential of this compound was further evidenced in a phase I trial where 17.9% (5/28) of patients with FGFR2-rearranged iCCA who had previously progressed on another FGFR inhibitor achieved partial responses with this compound [7]. This activity in the post-FGFR inhibitor setting highlights the clinical relevance of this compound's irreversible binding mechanism and its ability to inhibit a broad spectrum of resistance mutations. The emerging paradigm suggests that rather than reserving FGFR inhibition for a single line of therapy, extended benefit may be achieved through sequential administration of agents with complementary resistance profiles, mirroring established approaches in other molecularly driven cancers.

Resistance Mechanisms and Future Directions

Understanding Resistance to FGFR Inhibition

Despite the significant efficacy of this compound in FGFR2 fusion-positive iCCA, acquired resistance remains an inevitable challenge that limits the duration of clinical benefit. Resistance mechanisms can be broadly categorized into on-target mutations affecting the FGFR2 kinase domain and off-target adaptations that bypass FGFR dependence.

The most common on-target resistance mechanisms involve point mutations in critical regions of the FGFR2 kinase domain:

  • Gatekeeper mutations (V565F/L/I) that sterically hinder drug binding while preserving catalytic activity [7] [2]
  • Molecular brake mutations (N549K/D/H, E566A) that increase kinase activation and diminish inhibitory effects [7]
  • Activation loop mutations (K659M) that stabilize the active conformation of the kinase [2]

Off-target resistance mechanisms are more heterogeneous and include:

  • Alternative pathway activation through EGFR, ERBB2/3, MET, or other receptor tyrosine kinases [7]
  • Constitutive activation of downstream signaling nodes (PI3K-AKT-mTOR, MAPK, JAK-STAT) [7]
  • Phenotypic transitions such as epithelial-mesenchymal transition (EMT) that alter cellular dependencies [7]

Understanding these resistance patterns is crucial for developing next-generation therapeutic strategies and rational combination approaches. The activity of this compound against a subset of these resistance mutations, particularly gatekeeper variants, provides a therapeutic opportunity in the post-progression setting and distinguishes it from reversible FGFR inhibitors with more limited activity against these mutations.

Emerging Developments and Future Perspectives

The rapidly evolving landscape of FGFR-targeted therapy includes several promising directions that may enhance outcomes for patients with FGFR2-driven cancers:

Next-Generation FGFR Inhibitors: Novel agents such as RLY-4008 are being developed with enhanced selectivity for FGFR2 and activity against a broader spectrum of resistance mutations. In the ReFocus phase I/II trial, RLY-4008 demonstrated 73% objective response rate in FGFR inhibitor-naïve patients and 21% in pretreated patients, suggesting potential utility in overcoming resistance [2].

Rational Combination Strategies: Based on the understanding of resistance mechanisms, combinations of this compound with other targeted agents are under investigation. These include combinations with:

  • EGFR or HER2 inhibitors to counter bypass signaling activation
  • MEK or ERK inhibitors to address downstream pathway reactivation
  • Immunotherapy agents to potentially enhance antitumor immunity in the context of FGFR inhibition

Moving to Earlier Lines of Therapy: The ongoing FOENIX-CCA3 phase III trial (NCT04093362) is evaluating this compound in the first-line setting compared to gemcitabine plus cisplatin in cholangiocarcinoma patients with FGFR2 fusions or rearrangements [2]. This study may establish FGFR inhibition as a frontline approach for molecularly selected patients, potentially transforming the standard of care.

The future management of FGFR2-driven cholangiocarcinoma will likely involve molecular monitoring throughout the treatment course to dynamically assess resistance mechanisms and inform subsequent therapeutic choices. The development of comprehensive diagnostic approaches and algorithms for sequential targeted therapy will be essential to maximizing the clinical benefit of this compound and other FGFR-directed agents.

Conclusion

This compound represents a significant advancement in the therapeutic landscape for FGFR2 fusion-positive intrahepatic cholangiocarcinoma, offering a mechanistically distinct approach through irreversible covalent inhibition of the FGFR kinase domain. The compelling efficacy evidenced in the FOENIX-CCA2 trial, with response rates of 42% and overall survival exceeding 21 months in pretreated patients, establishes this compound as a practice-changing therapy for this molecularly defined population. The drug's unique ability to overcome common resistance mutations that limit the efficacy of reversible FGFR inhibitors further expands its potential clinical utility, including in later lines of therapy.

References

futibatinib discovery and early research

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Selectivity

Futibatinib is a selective, irreversible small-molecule inhibitor of FGFR1, 2, 3, and 4 [1].

  • Covalent Binding: Unlike ATP-competitive reversible inhibitors, this compound forms a direct, covalent bond with a conserved cysteine residue (Cys 491 in FGFR2) located in the highly flexible glycine-rich loop (P-loop) of the FGFR kinase domain's ATP-binding pocket [2]. This irreversible mechanism leads to sustained suppression of FGFR signaling, which was investigated as a strategy to overcome acquired resistance to first-generation reversible FGFR inhibitors [2].
  • Inhibition of Signaling: By binding to FGFR, this compound blocks receptor phosphorylation and subsequent activation of key downstream signaling pathways, including the RAS-MAPK pathway and the PI3K-Akt-mTOR pathway, which are critical for cell proliferation, survival, and differentiation [1].
  • Preclinical Activity: The drug demonstrated potent anti-tumor activity in mouse and rat xenograft models of human tumors with activating FGFR genetic alterations, suppressing tumor growth in a dose-dependent manner. It showed no expected activity on cell lines without FGFR genomic aberrations, highlighting its targeted nature [1].

The following diagram illustrates the core FGF/FGFR signaling pathway that this compound inhibits.

G FGF FGF Ligand FGFR FGFR (Dimer) FGF->FGFR P1 PI3K FGFR->P1 Activates M1 RAS FGFR->M1 Activates P2 Akt P1->P2 P3 mTOR P2->P3 BiologicalEffects Cell Processes: Proliferation, Survival, Differentiation P3->BiologicalEffects M2 MAPK M1->M2 M2->BiologicalEffects This compound This compound This compound->FGFR Inhibits

Simplified FGF/FGFR Signaling Pathway and this compound Inhibition

Key Preclinical and Pharmacological Data

The tables below consolidate quantitative data from this compound's preclinical and early clinical profiling.

Table 1: Biochemical and Preclinical Profile of this compound

Parameter Finding Source / Context
Target Inhibition (IC₅₀) < 4 nM for FGFR1, 2, 3, and 4 [1] Enzyme assays
Kinase Selectivity High selectivity over 387 other kinases [2] Broad kinase panel screening
Anti-tumor Effect Dose-dependent tumor growth suppression [1] Mouse and rat xenograft models

Table 2: Early Clinical Pharmacokinetic Parameters (20 mg dose) [1]

Parameter Value (Geometric Mean)
Time to Peak (Tₘₐₓ) Median 2 hours (Range: 1.2 - 22.8 h)
Apparent Volume of Distribution (Vc/F) 66 L
Protein Binding 95% (primarily to albumin and α1-acid glycoprotein)
Elimination Half-Life (t₁/₂) 2.9 hours
Apparent Clearance (CL/F) 20 L/h
Route of Elimination Feces (91%), Urine (9%)

Early Clinical Development and Tolerability

The initial clinical validation for this compound came from the Phase 2 FOENIX-CCA2 study, which investigated the drug in patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or rearrangements [3]. This trial formed the basis for its regulatory designations and subsequent accelerated approval.

  • Safety Profile: A 2025 systematic review of targeted therapies for cholangiocarcinoma found that FGFR inhibitors like this compound, pemigatinib, and ivosidenib have generally good tolerability [4] [5]. The most common class-wide adverse events included hyperphosphatemia (high phosphate levels), alopecia (hair loss), diarrhea, fatigue, and dysgeusia (taste distortion) [4] [5]. Ocular disorders were also noted [4].
  • Management: These adverse events were consistently found to be manageable through dose adjustments and supportive care, allowing most patients to continue treatment [4] [5].

Information Gaps and Further Research

Please note that the search results do not contain the detailed experimental protocols for key experiments (e.g., specific assay conditions, full animal study methodologies) that were part of the original discovery process. For this level of methodological detail, consulting the primary research publication is essential [2].

References

futibatinib LC-ESI-MS/MS quantification method rat plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Futibatinib Quantification Method

This compound is an irreversible, highly selective inhibitor of the fibroblast growth factor receptor (FGFR) 1-4, making it a promising therapeutic agent for advanced solid tumors harboring FGFR aberrations [1]. Robust bioanalytical methods are essential for preclinical and clinical development to understand a drug's pharmacokinetic profile.

A novel LC-ESI-MS/MS method for the simultaneous quantification of this compound and the MEK inhibitor binimetinib in rat plasma has been developed and validated per US FDA guidelines [2]. This method is characterized by its high sensitivity, requiring only a 45-μL plasma sample, and a short chromatographic run time of 6.5 minutes, making it highly efficient for high-throughput analyses.


Method Validation Parameters and Data

The bioanalytical method was rigorously validated for its intended use. The key quantitative parameters are summarized in the tables below.

Table 1: Key Chromatographic and Validation Parameters

Parameter Specification / Result
Analytical Technique LC-ESI-MS/MS
Sample Volume 45 μL rat plasma
Sample Preparation Liquid-Liquid Extraction (LLE)
Chromatographic Run Time 6.5 minutes
Linear Range 2 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 2.0 ng/mL
Carryover Assessment Addressed with 4 blank injections post high-concentration sample
Extraction Recovery (Mean) 92.06% - 102.37%

Table 2: Method Performance and Stability

Parameter Result
Intra-day Accuracy 92.06% - 100.08%
Inter-day Accuracy Within acceptable range (specific values not provided in source)
Precision Met acceptance criteria
Selectivity No significant endogenous interference detected
Matrix Effect Met acceptance criteria
Dilution Integrity Met acceptance criteria
Stability Met acceptance criteria under tested conditions

Detailed Experimental Protocols

Sample Preparation and Extraction
  • Internal Standard: Use a stable isotope-labeled analog of this compound (if available) for optimal accuracy.
  • Procedure:
    • Pipette 45 μL of rat plasma into a clean tube.
    • Add the internal standard solution.
    • Perform liquid-liquid extraction (LLE) using an appropriate organic solvent (e.g., methyl tert-butyl ether or diethyl ether) to isolate the analytes from the plasma matrix.
    • Vortex mix thoroughly and centrifuge to separate phases.
    • Transfer the organic (upper) layer to a new tube.
    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40°C).
    • Reconstitute the dried residue with a suitable mobile phase-compatible solvent (e.g., 100-200 μL) by vortex mixing.
    • Inject a portion of the reconstituted sample into the LC-MS/MS system [2] [3].
LC-ESI-MS/MS Instrumental Conditions
  • HPLC Conditions:
    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μm or similar).
    • Mobile Phase: A gradient or isocratic elution using 0.1% formic acid in water (Mobile Phase A) and acetonitrile or methanol (Mobile Phase B).
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: 2-10 μL.
  • Mass Spectrometry Conditions:
    • Ion Source: Electrospray Ionization (ESI).
    • Ionization Mode: Positive mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • MS Parameters: Optimize parameters like declustering potential and collision energy for the specific precursor-to-product ion transitions for this compound and the internal standard [2] [4].

The following workflow diagram illustrates the complete analytical procedure from sample to result:

G Start Start: Rat Plasma Sample IS Add Internal Standard Start->IS LLE Liquid-Liquid Extraction (LLE) IS->LLE Evap Evaporate to Dryness LLE->Evap Recon Reconstitute in Mobile Phase Evap->Recon LC LC Separation C18 Column, 6.5 min run Recon->LC MS MS/MS Detection ESI+ MRM Mode LC->MS Data Data Analysis & Quantification MS->Data

Application in a Pharmacokinetic Study

The validated method was successfully applied to assess the pharmacokinetic interaction between this compound and binimetinib in rats after oral administration of 5 mg/kg of each drug [2]. This demonstrates the method's practical utility in generating reliable concentration-time data for pharmacokinetic analysis, which is critical for guiding dosing regimens in later-stage clinical trials.


Clinical Context and Relevance of this compound

Understanding the clinical pharmacology of this compound enriches the value of the bioanalytical data.

  • Mechanism of Action: this compound is a potent, irreversible, covalently binding inhibitor of FGFR1-4. This mechanism differentiates it from reversible ATP-competitive inhibitors and may help overcome certain forms of drug resistance [1].
  • Clinical Dosing: Based on first-in-human phase I trials, the recommended phase II dose (RP2D) for this compound is 20 mg administered orally once daily. The maximum tolerated dose (MTD) was also determined to be 20 mg q.d. [1].
  • Safety Profile: Common treatment-emergent adverse events include hyperphosphatemia (a known pharmacodynamic effect of FGFR inhibition), diarrhea, and constipation. Hyperphosphatemia is managed with dose modifications, phosphate binders, and diet [1].

The following diagram summarizes the key pathways and processes involved in the activity and analysis of this compound:

G FGFR FGFR Aberration (Fusion/Mutation) Signal Constitutive FGFR Signaling FGFR->Signal Tumor Tumor Growth Signal->Tumor Drug This compound Irreversible FGFR1-4 Inhibitor Drug->Signal Inhibits PK Pharmacokinetics (PK) Drug->PK PD Pharmacodynamics (PD) Serum Phosphorus ↑ Drug->PD Response Therapeutic Response Drug->Response LCMS LC-ESI-MS/MS Quantification in Plasma PK->LCMS PD->LCMS Correlates With


Key Conclusions for Researchers

  • The described LC-ESI-MS/MS method provides a specific, precise, and accurate tool for quantifying this compound in rat plasma.
  • The method is efficient, requiring a minimal sample volume and featuring a fast run time, ideal for analyzing large numbers of preclinical samples.
  • This validated protocol is ready for application in pharmacokinetic studies to support the ongoing development of this compound and its combinations.

References

futibatinib combination therapy MEK inhibitor binimetinib

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Rationale for Combination Therapy

The therapeutic targeting of FGFR2 fusions in intrahepatic cholangiocarcinoma (iCCA) with futibatinib is a validated treatment strategy. However, a primary challenge is the eventual development of acquired resistance. Recent evidence indicates that one significant mechanism of this resistance is the convergent evolution of alterations within the MAPK signaling pathway, a critical downstream cascade of FGFR signaling [1].

Studies have identified that upon disease progression on FGFR inhibitor therapy, a substantial proportion of patients (approximately 53% in one cohort) developed new genomic alterations in MAPK pathway genes such as KRAS, NRAS, and BRAF [1]. This suggests that tumor cells exploit this parallel pathway to bypass FGFR blockade. Therefore, concomitant inhibition of both FGFR (with this compound) and MEK (a key node in the MAPK pathway, with binimetinib) is a rational approach designed to:

  • Prevent Bypass Signaling: Block escape routes that tumor cells use to circumvent FGFR inhibition.
  • Induce Synergistic Cell Killing: Enhance anti-tumor efficacy beyond what either agent can achieve alone, as demonstrated in preclinical models [1].
  • Delay or Overcome Resistance: Provide a higher genetic barrier for the development of acquired resistance.

The diagram below illustrates the targeted signaling pathways and the rationale for the combination.

G FGFR2_Fusion FGFR2_Fusion FRS2 FRS2/PLCG FGFR2_Fusion->FRS2 GRB2 GRB2/SOS FRS2->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK (Binimetinib Target) RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell_Proliferation ERK->Cell_Proliferation This compound This compound This compound->FGFR2_Fusion Binimetinib Binimetinib Binimetinib->MEK Resistance_Mutations Acquired Resistance Mutations (e.g., KRAS G12D, BRAF V600E) Resistance_Mutations->RAS Resistance_Mutations->RAF

Summary of Preclinical Evidence

The synergistic interaction between this compound and MEK inhibitors has been quantitatively established using the Chou-Talalay method [1].

Cell Line Model This compound IC₅₀ (nM) MEKi IC₅₀ (nM) Combination Index (CI) Interpretation
H69-FGFR2-BICC1 ~10-20 ~50-100 < 1.0 [1] Synergistic [1]
H69-FGFR2-BICC1 + KRAS G12D Significantly Increased ~50-100 Not Fully Effective [1] Resistance Not Overcome

The Combination Index (CI) is a quantitative measure where CI < 1 indicates synergism, CI = 1 indicates additivity, and CI > 1 indicates antagonism [2] [1]. The data confirms that the combination is synergistic in FGFR2 fusion-driven models. However, it is critical to note that the introduction of specific resistance mutations like KRAS G12D can confer profound resistance that this two-drug combination may not fully surmount, suggesting a need for triplet therapies in some contexts [1].

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Assay

This protocol is designed to quantify the dose-effect relationship and synergy between this compound and binimetinib.

  • Cell Lines: FGFR2 fusion-positive iCCA cell lines (e.g., H69-FGFR2-BICC1 engineered lines) [1]. Including lines engineered to express common resistance mutations (e.g., KRAS G12D, BRAF V600E) is highly recommended.
  • Drug Preparation:
    • Prepare this compound and binimetinib stock solutions in DMSO. Store at -20°C.
    • Perform serial dilutions in culture medium immediately before use. The final DMSO concentration should not exceed 0.1%.
  • Experimental Setup:
    • Seed cells in 96-well plates at a density of 1.2 x 10⁴ cells per well and allow to adhere for 24 hours [1].
    • Monotherapy: Treat cells with a range of concentrations of this compound (e.g., 0.1 nM - 1000 nM) and binimetinib (e.g., 0.1 nM - 1000 nM) alone.
    • Combination Therapy: Treat cells with this compound and binimetinib in combination at a fixed ratio based on their individual IC₅₀ values (e.g., 1:2, 1:1, 2:1 molar ratios).
    • Include a vehicle control (0.1% DMSO).
    • Each condition should be performed in at least triplicate.
  • Incubation and Quantification:
    • Incubate plates at 37°C for 72 hours.
    • Assess cell viability using the Sulforhodamine B (SRB) assay [1]:
      • Fix cells with 50% trichloroacetic acid at 4°C for 1 hour.
      • Stain with 0.4% SRB solution for 1 hour.
      • Wash plates and air-dry.
      • Solubilize protein-bound dye with 10 mM Tris base.
      • Measure absorbance at 490 nm.
  • Data Analysis:
    • Calculate the percentage of cell viability relative to the vehicle control.
    • Plot dose-response curves and determine IC₅₀ values for each drug using non-linear regression (e.g., four-parameter logistic model).
    • Calculate the Combination Index (CI) using software such as CalcuSyn or CompuSyn, which implements the Chou-Talalay method [1]. A CI value < 1.0 indicates a synergistic interaction.

The workflow for this protocol is summarized in the following diagram:

G Start Seed cells in 96-well plate A 24h Adhesion Start->A B Apply Treatments: - this compound (Mono) - Binimetinib (Mono) - Combination - Vehicle Control A->B C 72h Incubation B->C D SRB Viability Assay: 1. Fixation (TCA) 2. Staining 3. Solubilization 4. Absorbance Read C->D E Data Analysis: - IC₅₀ Calculation - Combination Index (CI) D->E End Synergy Assessment E->End

Protocol 2: Western Blot Analysis of Pathway Modulation

This protocol validates the on-target effects of the drug combination by analyzing key signaling proteins.

  • Cell Treatment and Lysis:
    • Culture and treat cells in 6-well plates under conditions matching the viability assay (e.g., Vehicle, this compound, Binimetinib, Combination) for 2-24 hours.
    • Wash cells with PBS and lyse in 1X Laemmli buffer or RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Scrape lysates, sonicate briefly, and centrifuge to remove debris.
    • Quantify protein concentration using a BCA assay [1].
  • Gel Electrophoresis and Blotting:
    • Load 20-50 µg of protein per lane onto an SDS-PAGE gel.
    • Separate proteins by electrophoresis and transfer to a nitrocellulose membrane.
  • Immunoblotting:
    • Block membrane with 0.1% casein or 5% BSA for 1 hour.
    • Incubate with primary antibodies (diluted 1:1000 in 5% BSA) overnight at 4°C [1].
      • Key Targets: p-FGFR, total FGFR, p-MEK, total MEK, p-ERK, total ERK.
      • Resistance Markers: p-AKT, total AKT.
      • Loading Control: GAPDH or β-Actin.
    • Wash membrane and incubate with an HRP-conjugated secondary antibody (1:10,000 dilution) for 1 hour at room temperature.
    • Detect signals using enhanced chemiluminescence (ECL) substrate.
  • Expected Outcome: The combination treatment should result in more potent and durable suppression of p-ERK and p-MEK compared to either monotherapy, confirming effective pathway blockade.

Safety and Tolerability Considerations

When translating this combination to a clinical setting, managing the overlapping and unique adverse events (AEs) is crucial. The table below summarizes common AEs based on monotherapy profiles, which should be monitored closely in combination.

Agent Common Class-Related Adverse Events Management Strategies
This compound Hyperphosphatemia (very common, ~89%), alopecia, diarrhea, fatigue, dysgeusia, increased liver enzymes (AST/ALT) [3] [4]. Hyperphosphatemia: Manage with phosphate binders and dietary modifications; dose reduction/interruption may be necessary [3]. Other AEs: Supportive care and dose modulation.
Binimetinib Rash, diarrhea, nausea, peripheral edema, fatigue, increased creatine phosphokinase (CPK), blurred vision (retinal pigment epithelial detachment) [1]. Routine ophthalmologic exams, monitoring of CPK levels, and standard supportive care for GI and dermatologic events.

Conclusion and Future Directions

The combination of this compound and binimetinib is a scientifically grounded strategy to enhance efficacy and counter MAPK pathway-mediated resistance in FGFR2-driven cholangiocarcinoma. Preclinical data confirms its synergistic potential.

Future work should focus on:

  • Identifying predictive biomarkers to select patients most likely to benefit.
  • Developing strategies to manage the combined safety profile.
  • Exploring triplet regimens to overcome resistance mutations like KRAS G12D that are not fully reversed by this combination [1].

References

Futibatinib Clinical Application Guide: Dosing, Protocol, and Mechanistic Insights

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Dosing and Administration Guidelines

Futibatinib is orally administered as a once-daily medication with a standardized dosing regimen designed to optimize therapeutic efficacy while managing potential adverse effects. The recommended starting dose is 20 mg (equivalent to five 4 mg tablets) taken at approximately the same time each day, with or without food [1]. Treatment continues until disease progression or unacceptable toxicity occurs, requiring no pre-planned treatment breaks during the administration period [1].

Key administration specifics include that tablets must be swallowed whole without crushing, chewing, splitting, or dissolving to maintain drug integrity [1]. Patients should maintain consistent dosing timing, and if a dose is missed by more than 12 hours or vomiting occurs, they should resume with the next scheduled dose rather than taking the missed dose [1]. A critical drug interaction consideration is that patients must avoid grapefruit products throughout treatment due to potential interactions that may alter drug metabolism [1].

Table 1: this compound Dosing Regimen Overview

Parameter Specification
Starting Dose 20 mg once daily (five 4 mg tablets) [1]
Administration Oral, with or without food [1]
Dosing Schedule Continuous, once daily at same time each day [1]
Missed Dose If >12 hours, skip and resume next scheduled dose [1]
Treatment Duration Until disease progression or unacceptable toxicity [1]
Tablet Handling Swallow whole; do not crush, chew, split, or dissolve [1]
Dietary Restrictions Avoid grapefruit products [1]

For special populations, no dosage adjustment is necessary for patients with mild to moderate renal impairment (creatinine clearance 30-89 mL/min) [2]. Similarly, patients with mild hepatic impairment (total bilirubin ≤ULN and AST > ULN, or total bilirubin ≤1.5× ULN with any AST) require no adjustment [2]. However, the safety and appropriate dosing in patients with severe renal impairment (CrCl 15-29 mL/min), end-stage renal disease, or moderate to severe hepatic impairment (total bilirubin >1.5× ULN with any AST) have not been established and require careful consideration [2].

Dose Modification Protocols for Adverse Events

Hyperphosphatemia Management

Hyperphosphatemia represents the most frequent laboratory abnormality observed with this compound therapy, occurring in 88% of patients in clinical trials, with a median time to onset of just 5 days (range: 3-117 days) [1]. This effect results from FGFR pathway inhibition, which regulates phosphate metabolism, making hyperphosphatemia both an expected pharmacodynamic effect and a potential toxicity when severe. Management follows a structured protocol based on serum phosphate levels, incorporating dietary modifications, phosphate-lowering therapy, and dose adjustments when necessary [1].

Phosphate-lowering therapy typically involves phosphate binders, which were required in 77% of patients receiving this compound in clinical trials [1]. These medications work by binding dietary phosphate in the gastrointestinal tract, reducing its absorption. Serum phosphate monitoring should occur weekly throughout treatment, with more frequent assessments when levels become elevated or during dose adjustments [2]. Additionally, initiating a low-phosphate diet is recommended when serum phosphate levels reach ≥5.5 mg/dL to help maintain phosphate within target range [1].

Table 2: Dose Modification Guidelines for Adverse Events

Adverse Event Severity/Grade Recommended Action Monitoring
Hyperphosphatemia [1] 5.5-7 mg/dL Continue current dose; initiate phosphate-lowering therapy Weekly serum phosphate
>7-10 mg/dL Initiate/adjust phosphate-lowering therapy; reduce dose by one level Weekly serum phosphate
>10 mg/dL Withhold until ≤7 mg/dL; resume at next lower dose Weekly serum phosphate
Ocular Toxicity [1] RPED (asymptomatic) Continue current dose; continue periodic ophthalmic evaluation Regular ophthalmic exams

| | RPED (symptomatic) | If resolves ≤14 days: continue current dose; If not resolving >14 days: withhold until resolved | Every 3 weeks until resolution | | Other Adverse Reactions [2] | Grade 3 | Withhold until resolves to Grade 1/baseline; Resume at next lower dose (at dose before suspending for hematologic toxicities resolving in ≤1 week) | Clinical assessment | | | Grade 4 | Permanently discontinue | - |

For persistent or severe hyperphosphatemia, a stepwise approach to dose modification is implemented. When serum phosphate levels exceed 7 mg/dL to ≤10 mg/dL, initiate or adjust phosphate-lowering therapy and implement the first dose reduction to 16 mg once daily [1]. If phosphate levels remain >7 mg/dL within two weeks after this reduction, further reduce to the second dose level of 12 mg once daily [1]. For serum phosphate >10 mg/dL, temporarily withhold this compound until levels return to ≤7 mg/dL, then resume at the next lower dose level [1]. This compound should be permanently discontinued if serum phosphate remains >7 mg/dL within two weeks following two dose interruptions and reductions [1].

Ocular and Other Toxicity Management

Ocular toxicity, particularly retinal pigment epithelial detachment (RPED), requires vigilant monitoring and management. RPED occurred in 9% of patients in clinical trials, with a median time to first onset of 40 days [1]. Although often asymptomatic, RPED may cause blurred vision and requires specific ophthalmic evaluation protocols. A comprehensive ophthalmological examination, including optical coherence tomography (OCT) of the macula, should be performed prior to treatment initiation, every 2 months for the first 6 months, and every 3 months thereafter throughout therapy [1].

For patients who develop RPED, this compound may be continued at the current dose with continued periodic ophthalmic evaluation [2]. If resolution occurs within 14 days, the current dose may be maintained [2]. However, if RPED persists beyond 14 days, this compound should be temporarily withheld until resolution, then resumed at either the previous dose or a lower dose based on clinical judgment [2]. Additionally, dry eye occurs in approximately 15-25% of patients and should be managed with ocular demulcents, artificial tears, or hydrating eye gels as needed [1] [3].

For other adverse reactions, grade 3 toxicities typically require withholding this compound until resolution to grade 1 or baseline [2]. For hematologic toxicities resolving within one week, treatment may be resumed at the dose prior to suspension, while other adverse reactions warrant resumption at the next lower dose level [2]. Grade 4 adverse reactions generally necessitate permanent discontinuation of this compound, emphasizing the importance of prompt recognition and management of severe toxicities [2].

Recommended Dose Reduction Schedule

This compound features a structured dose reduction protocol to manage adverse reactions while maintaining therapeutic efficacy whenever possible. Two dose reduction levels are recommended before considering treatment discontinuation, allowing for continued treatment at lower intensities when tolerability issues emerge [1].

The first dose reduction decreases the daily dosage from the starting 20 mg to 16 mg once daily (equivalent to four 4 mg tablets) [1]. If further dose reduction becomes necessary, the second dose reduction lowers the dosage to 12 mg once daily (three 4 mg tablets) [1]. Treatment should be permanently discontinued if a patient is unable to tolerate the 12 mg once daily dose, highlighting the importance of proactive adverse event management to maintain treatment continuity [1].

To support accurate adherence to these modified regimens, this compound is available in alternative DosePak configurations that correspond to each reduction level [1]. The first reduction dose (16 mg daily) is available in a 28-count pack, while the second reduction dose (12 mg daily) comes in a 21-count pack, facilitating proper medication management across different dosing schedules [1].

Mechanism of Action and Resistance Profile

This compound represents a second-generation FGFR inhibitor with a unique mechanism of action compared to earlier agents in its class. As a highly selective inhibitor of FGFR1-4, it demonstrates potent inhibition with IC50 values between 1.4 and 3.7 nM across all four FGFR isoforms in enzymatic assays [4]. Unlike reversible ATP-competitive inhibitors like pemigatinib and infigratinib, this compound functions as an irreversible covalent inhibitor, binding to a conserved cysteine residue in the P-loop of the FGFR kinase domain [5]. This distinctive binding mode contributes to sustained target suppression and may help overcome certain resistance mechanisms that limit earlier-generation FGFR inhibitors.

The FGFR signaling pathway plays crucial roles in regulating cellular processes including proliferation, survival, migration, and differentiation [5]. In approximately 15-20% of intrahepatic cholangiocarcinomas (iCCA), FGFR2 gene fusions drive oncogenesis through ligand-independent activation of these signaling cascades [6] [5]. These genetic rearrangements typically involve either C-terminal truncation of FGFR2 or gain of dimerization domains, both resulting in constitutive receptor activation that promotes tumor growth and survival [6].

G FGFR2_Fusion FGFR2 Gene Fusion in iCCA ConstitutiveActivation Constitutive FGFR2 Activation FGFR2_Fusion->ConstitutiveActivation Genetic alteration DownstreamSignaling Downstream Signaling Activation ConstitutiveActivation->DownstreamSignaling Ligand-independent dimerization CellularEffects Cellular Effects: Proliferation, Survival DownstreamSignaling->CellularEffects MAPK, PI3K-AKT, JAK-STAT pathways This compound This compound Inhibition This compound->ConstitutiveActivation Irreversible covalent binding to P-loop

Diagram 1: this compound mechanism of action in FGFR2 fusion-positive cholangiocarcinoma. This compound covalently binds to the P-loop of FGFR2, inhibiting constitutive activation and downstream signaling driven by FGFR2 gene fusions in intrahepatic cholangiocarcinoma (iCCA).

A significant challenge with reversible FGFR inhibitors is the development of acquired resistance, frequently mediated by secondary mutations in the FGFR2 kinase domain that interfere with drug binding [5]. This compound's irreversible binding mechanism provides an advantage in this context, as demonstrated in an in vitro study showing that this compound treatment resulted in fewer acquired drug resistance mutations compared to ATP-competitive FGFR inhibitors [5]. This property has established this compound as a potential option for patients who have developed resistance to other FGFR inhibitors, highlighting its importance in the sequential treatment strategy for FGFR2-driven malignancies.

Clinical Trial Evidence and Efficacy Data

The approval of this compound for previously treated, unresectable, locally advanced or metastatic FGFR2 fusion-positive iCCA was primarily based on the FOENIX-CCA2 trial, a pivotal phase II clinical study [5]. This single-arm, open-label investigation demonstrated compelling efficacy, with an objective response rate of 42% (95% CI: 32-52%) among enrolled patients [5]. Notably, the trial reported a complete response rate of 0.9%, indicating a small subset of patients achieved radiographic disappearance of all target lesions [5].

The duration of response to this compound represents another clinically meaningful endpoint, with responses proving durable in a substantial proportion of patients. These efficacy findings are particularly significant given the limited therapeutic options and poor outcomes historically associated with previously treated advanced iCCA, where second-line chemotherapy with FOLFOX demonstrates overall survival of less than one year and provides only approximately one month of benefit compared to best supportive care [5].

Table 3: Clinical Efficacy of this compound in FGFR2 Fusion-Positive iCCA (FOENIX-CCA2 Trial)

Efficacy Parameter Result Context
Objective Response Rate 42% (95% CI: 32-52%) [5] Primary efficacy endpoint
Complete Response Rate 0.9% [5] Radiographic disappearance of all target lesions
Clinical Development Status Phase III trials ongoing in first-line (FOENIX-CCA3) [5] Evaluating this compound versus gemcitabine-cisplatin

| Other FGFR Inhibitors | Pemigatinib: 35.5% ORR [5] Infigratinib: 23.1% ORR [5] | Comparison with reversible FGFR inhibitors |

When compared to other FGFR inhibitors approved for similar indications, this compound's efficacy profile appears favorable. Pemigatinib, a reversible FGFR1-3 inhibitor, demonstrated an objective response rate of 35.5% in the FIGHT-202 trial, while infigratinib showed a 23.1% response rate in its respective phase II study [5]. The potentially superior efficacy of this compound may be attributable to its irreversible binding mechanism and more sustained target inhibition, though cross-trial comparisons should be interpreted with caution due to differences in study populations and designs.

Based on these compelling efficacy results, this compound has received regulatory approval from the FDA for the treatment of adult patients with previously treated, unresectable, locally advanced or metastatic iCCA harboring FGFR2 gene fusions or other rearrangements [1] [5]. Additionally, it has received conditional marketing authorization from the European Medicines Agency for this indication and is currently under consideration by other regulatory bodies including the UK National Institute for Health and Care Excellence (NICE) [5]. Current clinical investigation continues through the FOENIX-CCA3 phase III trial, which is evaluating this compound as a first-line treatment compared to gemcitabine-cisplatin chemotherapy, potentially expanding its therapeutic application to earlier lines of treatment [5].

Patient Monitoring and Safety Assessment

Comprehensive monitoring protocols are essential for the safe administration of this compound and require a multidisciplinary approach to manage potential toxicities effectively. The safety profile observed in clinical trials informs specific monitoring recommendations that should be implemented throughout the treatment course.

Ophthalmic monitoring represents a critical component of this compound safety management due to the risk of ocular toxicity, particularly retinal pigment epithelial detachment (RPED). A baseline comprehensive ophthalmological examination, including optical coherence tomography (OCT) of the macula, should be performed prior to treatment initiation [1]. Subsequent evaluations should occur every 2 months for the first 6 months of therapy, then every 3 months thereafter while on treatment [1]. For any emergent visual symptoms such as blurred vision, patients require urgent ophthalmologic evaluation with follow-up every 3 weeks until resolution or treatment discontinuation [1]. Additionally, approximately 15% of patients experience dry eye symptoms, which should be managed proactively with ocular demulcents as needed [1].

Serum phosphate monitoring should be conducted throughout treatment, beginning early in the therapy course given the rapid onset of hyperphosphatemia (median 5 days) observed in clinical trials [1]. Weekly monitoring is recommended, particularly during dose adjustments or when implementing phosphate-lowering therapies [1]. When serum phosphate levels reach ≥5.5 mg/dL, clinicians should initiate both a low-phosphate diet and phosphate-lowering therapy, with more intensive management required for higher elevations [1]. Beyond these specific toxicities, regular assessment for other common adverse reactions is warranted, including nail toxicity (47%), musculoskeletal pain (43%), constipation (39%), diarrhea (39%), fatigue (37%), dry mouth (35%), alopecia (34%), and stomatitis (30%), which occurred in ≥20% of patients in clinical trials [1].

G cluster_monitoring Ongoing Monitoring Protocol Start Initiate this compound 20 mg once daily Baseline Baseline Assessments: - Ophthalmic exam with OCT - Serum phosphate - Renal/hepatic function Start->Baseline Ongoing Continuous Monitoring Baseline->Ongoing AE Adverse Event Management Ongoing->AE If AE occurs Continue Continue until disease progression or unacceptable toxicity Ongoing->Continue Ongoing treatment Ophtho Ophthalmic Exams: Q2 months months 1-6 Then Q3 months Phos Serum Phosphate: Weekly monitoring Clinical Clinical Assessment: Nail, musculoskeletal, GI symptoms AE->Ongoing After management

Diagram 2: Patient monitoring protocol for this compound therapy. OCT: optical coherence tomography; AE: adverse event; GI: gastrointestinal.

Additional laboratory monitoring should include regular assessment of renal function (creatinine elevation occurred in 58% of patients), hemoglobin (decreased in 52%), liver enzymes (ALT increased in 50%, AST in 46%), and platelets (decreased in 42%) [1]. These parameters should be monitored at baseline and regularly throughout treatment, with frequency adjusted based on observed abnormalities. For special populations, females of reproductive potential should have pregnancy status verified before treatment initiation due to the embryo-fetal toxicity risk, and effective contraception should be used during treatment and for at least one week after the final dose [1] [2]. Additionally, patients should be advised not to breastfeed during treatment and for one week following the last dose [1].

Conclusion

This compound represents a significant advancement in the treatment of previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or rearrangements. Its standardized dosing regimen, initiated at 20 mg once daily, can be maintained continuously until disease progression or unacceptable toxicity, with structured dose reduction protocols to manage adverse events. The unique irreversible mechanism of action differentiates it from reversible FGFR inhibitors and may contribute to its efficacy in both treatment-naïve and resistant disease. Comprehensive monitoring protocols, particularly for hyperphosphatemia and ocular toxicity, are essential for safe administration. With ongoing phase III investigations in the first-line setting, this compound continues to demonstrate its evolving importance in the precision medicine landscape for cholangiocarcinoma and potentially other FGFR-driven malignancies.

References

Futibatinib Drug-Drug Interactions: Comprehensive Analysis of CYP3A Metabolism and Clinical Management Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Introduction and Clinical Relevance

Futibatinib (marketed as LYTGOBI) is an irreversible fibroblast growth factor receptor (FGFR) 1-4 inhibitor approved for the treatment of previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or rearrangements. As a targeted therapy with potentially long-term administration, understanding its drug-drug interaction (DDI) profile is critical for safe and effective clinical use. This compound's metabolism is primarily mediated by cytochrome P450 3A (CYP3A), and it demonstrates complex interactions with key drug transporters including P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). These characteristics create a network of potential interactions that must be carefully managed in clinical practice [1] [2].

The irreversible binding mechanism of this compound to FGFR sets it apart from reversible ATP-competitive inhibitors and may contribute to its efficacy against acquired resistance mutations. However, this pharmacological advantage must be balanced against its metabolic vulnerabilities. In vitro studies have identified that this compound is not only a substrate of CYP3A but also a time-dependent inhibitor of CYP3A, a P-gp substrate and inhibitor, and a BCRP inhibitor [1] [3]. These characteristics create a multifaceted DDI profile that requires comprehensive clinical evaluation to establish evidence-based prescribing guidelines. The following sections detail the quantitative assessments, experimental methodologies, and clinical management strategies for this compound's drug interaction profile.

Quantitative DDI Assessment Data

Systematic clinical studies have characterized the magnitude of this compound's interactions with various concomitant medications. These quantitative assessments provide the foundation for evidence-based dosing recommendations.

Table 1: Clinical Drug-Drug Interactions with this compound as Victim Drug

Precipitant Drug Mechanism Effect on this compound AUC Effect on this compound Cmax Clinical Recommendation
Itraconazole Dual P-gp & strong CYP3A inhibition ↑ 41% ↑ 51% Avoid concomitant use
Rifampin Dual P-gp & strong CYP3A induction ↓ 64% ↓ 53% Avoid concomitant use
Quinidine P-gp inhibition only ↑ <20% ↑ <20% No dose adjustment needed

The data presented in Table 1 demonstrate that clinically significant interactions occur primarily with dual perpetrators affecting both CYP3A and P-gp pathways. The substantial increase in this compound exposure with itraconazole coadministration and the marked reduction with rifampin necessitate avoidance of these combinations in clinical practice. Conversely, when this compound is coadministered with quinidine, a selective P-gp inhibitor, the minimal exposure change (<20%) indicates that P-gp inhibition alone does not significantly impact this compound pharmacokinetics [1] [3]. This suggests that the intestinal first-pass metabolism mediated by CYP3A plays a more substantial role in this compound absorption than P-gp efflux.

Table 2: this compound as Perpetrator in Drug-Drug Interactions

Object Drug Mechanism Effect on Substrate AUC Effect on Substrate Cmax Clinical Recommendation
Midazolam CYP3A substrate No significant change No significant change No dose adjustment needed
Digoxin P-gp substrate ↑ <20% ↑ <20% No dose adjustment needed
Rosuvastatin BCRP substrate ↑ <20% ↑ <20% No dose adjustment needed

As evidenced in Table 2, this compound demonstrates minimal perpetrator effects across multiple pathways. Despite in vitro indications of CYP3A and transporter inhibition, clinical studies revealed no clinically relevant interactions with sensitive substrates of CYP3A (midazolam), P-gp (digoxin), or BCRP (rosuvastatin) [1] [3]. This disconnect between in vitro predictions and clinical observations highlights the importance of confirmatory clinical DDI studies, particularly for targeted oncology therapeutics where narrow therapeutic windows necessitate precise dosing.

Experimental Protocols for DDI Assessment

Clinical DDI Study Design for CYP3A/P-gp Interactions

The clinical assessment of this compound's interaction potential with CYP3A and P-gp perpetrators followed a fixed-sequence, crossover design in healthy adult participants. This rigorous methodology allowed for controlled evaluation of interaction magnitudes under standardized conditions.

  • Itraconazole Interaction Protocol: The study evaluated the effect of dual P-gp and strong CYP3A inhibition on this compound pharmacokinetics. Participants received this compound alone followed by this compound coadministered with itraconazole (200 mg oral solution once daily). The protocol specified serial blood sampling over 24 hours post-dose for determination of this compound plasma concentrations using validated bioanalytical methods. Pharmacokinetic parameters including AUC0-24, AUC0-∞, Cmax, Tmax, and t1/2 were calculated using noncompartmental analysis. The geometric mean ratios and 90% confidence intervals for this compound exposure with and without itraconazole were derived to quantify the interaction magnitude [1].

  • Rifampin Interaction Protocol: To assess the induction potential, participants received this compound alone followed by this compound coadministered with rifampin (600 mg tablet once daily). The study implemented an adequate washout period (≥10 days) between treatments to avoid carryover effects. Blood sampling followed similar protocols as with the itraconazole study, with extended sampling to fully characterize the elimination phase. The significant reduction in this compound exposure observed with rifampin coadministration supported the recommendation to avoid strong CYP3A inducers during this compound therapy [1].

  • Midazolam Interaction Protocol: To evaluate this compound as a CYP3A perpetrator, participants received midazolam (a sensitive CYP3A substrate) alone and after repeated dosing of this compound (20 mg once daily for 7 days). The lack of meaningful change in midazolam exposure demonstrated that despite in vitro indications of time-dependent CYP3A inhibition, this compound does not act as a clinical perpetrator of CYP3A substrates [1].

Transporter Interaction Studies

The potential for this compound to interact with key drug transporters was assessed through dedicated clinical studies evaluating both perpetrator and victim roles.

  • P-gp/BCRP Perpetrator Study: This two-part investigation assessed this compound's effect on digoxin (P-gp substrate) and rosuvastatin (BCRP substrate) pharmacokinetics. In Part 1, participants received single doses of digoxin and rosuvastatin alone, followed by a washout period (≥10 days). Subsequently, participants received this compound 20 mg once daily for 7 days, with digoxin and rosuvastatin coadministered on day 3. Blood samples for digoxin and rosuvastatin quantification were collected pre-dose and for up to 120 hours post-dose. For digoxin, urine samples were also collected to determine renal clearance. The results showed <20% change in digoxin and rosuvastatin exposure, indicating no clinically relevant inhibition of P-gp or BCRP by this compound [3].

  • P-gp Victim Study: In Part 2 of the transporter study, participants received this compound alone followed by a washout period (≥3 days). Subsequently, quinidine (a P-gp inhibitor) was administered at 300 mg three times daily for 4 days, with this compound coadministered on day 4. The minimal increase (<20%) in this compound exposure with quinidine coadministration confirmed that P-gp inhibition alone does not substantially alter this compound pharmacokinetics [3].

Metabolic Pathway Visualization

The following diagram illustrates this compound's metabolic pathways and key drug interaction mechanisms, integrating the complex relationships between enzymatic metabolism and transporter interactions.

G cluster_transport Transport Interactions cluster_ddi Clinically Significant DDIs This compound This compound FGFR1_4 FGFR1_4 This compound->FGFR1_4 Irreversible Inhibition CYP3A CYP3A This compound->CYP3A Primary Metabolism CYP2C9 CYP2C9 This compound->CYP2C9 Minor Metabolism CYP2D6 CYP2D6 This compound->CYP2D6 Minor Metabolism P_gp P_gp This compound->P_gp Inhibitor BCRP BCRP This compound->BCRP Inhibitor Metabolites Metabolites CYP3A->Metabolites CYP2C9->Metabolites CYP2D6->Metabolites P_gp->this compound Substrate StrongInhibitors Strong CYP3A/P-gp Inhibitors (e.g., Itraconazole) StrongInhibitors->this compound ↑ Exposure 41-51% StrongInducers Strong CYP3A/P-gp Inducers (e.g., Rifampin) StrongInducers->this compound ↓ Exposure 53-64%

This compound Metabolic and Interaction Pathways - This diagram illustrates the primary metabolic routes and key drug interaction mechanisms for this compound. The drug undergoes predominant metabolism via CYP3A with minor contributions from CYP2C9 and CYP2D6. This compound demonstrates complex transporter interactions as both a substrate and inhibitor of P-gp, and as an inhibitor of BCRP. Clinical studies have identified significant interactions with dual CYP3A/P-gp modulators, while selective P-gp inhibitors show minimal impact on this compound exposure.

The visualization highlights several critical aspects of this compound's clinical pharmacology. First, the irreversible inhibition of FGFR1-4 represents the primary mechanism of antitumor activity, distinct from its metabolic fate. Second, the CYP3A dominance in this compound metabolism explains its vulnerability to strong CYP3A perpetrators. Third, the dual substrate-inhibitor relationship with P-gp creates complex interaction potential that required dedicated clinical studies to elucidate. Finally, the clear distinction between clinically significant interactions (with dual perpetrators) and non-significant interactions (with selective P-gp inhibitors) provides actionable guidance for clinical management.

Risk Management and Conclusions

Based on comprehensive in vitro and clinical DDI assessments, specific recommendations have been established to manage this compound's interaction potential. Concomitant use of dual P-gp and strong CYP3A inhibitors (e.g., itraconazole, ketoconazole, clarithromycin) should be avoided due to the significant increase in this compound exposure (41-51% AUC increase) that may heighten toxicity risk. Similarly, concomitant use of dual P-gp and strong CYP3A inducers (e.g., rifampin, carbamazepine, St. John's wort) should be avoided due to the substantial reduction in this compound exposure (53-64% AUC decrease) that may compromise efficacy [1] [4].

For medications that inhibit or induce only P-gp without CYP3A activity, clinical data suggest that no this compound dose adjustments are necessary. The <20% change in this compound exposure when coadministered with quinidine (a selective P-gp inhibitor) indicates that P-gp modulation alone does not significantly impact this compound pharmacokinetics. Additionally, this compound does not require dose adjustments when coadministered with drugs that are substrates of CYP3A, P-gp, or BCRP, as it demonstrates minimal perpetrator effects against these pathways in clinical studies [3].

References

futibatinib pharmacokinetic parameters AUC half-life

Author: Smolecule Technical Support Team. Date: February 2026

Futibatinib Pharmacokinetic Parameters Summary

The following table summarizes the key pharmacokinetic parameters of this compound, as identified from the literature [1].

Parameter Value (Geometric Mean, CV%) Details
Bioavailability & Absorption
Tmax (Time to Cmax) Median: 2 hours Range: 1.2 to 22.8 hours [1].
Food Effect (High-fat meal) AUC decreased by 11%, Cmax decreased by 42% Not considered clinically significant; can be taken with or without food [1].
Distribution
Apparent Volume of Distribution (Vc/F) 66 L (18%)
Plasma Protein Binding 95% Primarily to albumin and α1-acid glycoprotein [1].
Metabolism
Primary Route Primarily via CYP3A To a lesser extent by CYP2C9 and CYP2D6 [1].
Major Circulating Moiety Unchanged this compound (59% of radioactivity)
Elimination
Half-life (t1/2) 2.9 hours (27%)
Apparent Clearance (CL/F) 20 L/h (23%)
Route of Elimination Feces: ~91% (negligible unchanged) Urine: ~9% (negligible unchanged) [1].

Visualizing this compound's Pathway and Workflow

To aid in understanding the drug's action and disposition, the following diagrams were generated using Graphviz with the specified color palette.

This compound Pharmacokinetic & Metabolic Pathway

This diagram illustrates the absorption, distribution, metabolism, and excretion (ADME) processes of this compound, along with its mechanism of action [1].

futibatinib_pathway Administration Oral Administration Absorption Absorption Tmax: 2 hr (median) Administration->Absorption Distribution Distribution Vd: 66 L Protein Binding: 95% Absorption->Distribution Metabolism Metabolism Primarily CYP3A Distribution->Metabolism Inhibition Irreversible Inhibition Distribution->Inhibition Systemic Circulation Excretion Excretion Feces: 91% Urine: 9% Metabolism->Excretion FGFR FGFR 1/2/3/4 (In Cancer Cell) FGFR->Inhibition Signaling Blocks downstream signaling (MAPK, PI3K) Inhibition->Signaling Effect Decreased Cell Viability Signaling->Effect

Experimental Data Derivation Workflow

This flowchart outlines the generalized workflow for deriving the pharmacokinetic parameters of this compound from clinical studies [1].

pk_workflow Study Clinical Trial Design DataCollection Plasma Concentration- Time Profile Data Study->DataCollection NCA Non-Compartmental Analysis (NCA) DataCollection->NCA PKParams PK Parameter Estimation NCA->PKParams Initial Estimates PopulationPK Population PK Modeling PKParams->PopulationPK FinalParams Final PK Parameters (e.g., AUC, t½, CL) PopulationPK->FinalParams Refined Estimates

Application Notes & Protocol Gaps

The available data is sufficient for a high-level overview, but several gaps exist that are critical for a complete application note:

  • Absence of AUC Values: The search results did not contain specific AUC (Area Under the Curve) values for this compound, which is a fundamental pharmacokinetic metric for assessing total drug exposure.
  • Lack of Detailed Protocols: The results describe parameters but do not provide the detailed experimental methodologies (e.g., bioanalytical methods for drug quantification in plasma, specific clinical trial designs for PK analysis) used to obtain them.
  • Limited Safety and Tolerability Data: While hyperphosphatemia is a known on-target effect of FGFR inhibitors, a comprehensive safety profile with incidence rates and management strategies was not detailed in the retrieved information [2].

Recommendations for Further Research

To compile a more comprehensive application note, you may need to:

  • Consult Primary Literature: Search for original clinical trial publications (e.g., Phase I studies) on this compound, which are likely to contain full pharmacokinetic profiles, including AUC curves and detailed methodology sections.
  • Review Regulatory Documents: The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) assessment reports for this compound (marketed as Lytgobi) are excellent sources of validated and comprehensive PK/PD data.
  • Investigate Drug-Drug Interactions: Explore studies focusing on the interaction between this compound and CYP3A inhibitors/inducers, which is crucial for clinical dosing recommendations.

References

Comprehensive Application Notes and Protocols for Futibatinib Analytical Method Validation in Bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Futibatinib and Bioanalytical Requirements

This compound is an irreversible pan-fibroblast growth factor receptor (FGFR) inhibitor that covalently binds to the FGFR ATP-binding pocket in the cytoplasmic kinase domain, inhibiting phosphorylation and downstream signaling. It inhibits FGFR1-4 with IC₅₀ values between 1.4 and 3.7 nM in enzymatic inhibition assays, demonstrating potent antitumoral activity against various cancer cell lines with FGFR aberrations. [1] The drug received FDA accelerated approval in September 2022 for treatment of intrahepatic cholangiocarcinoma with FGFR2 fusions or rearrangements, followed by European Commission Conditional Marketing Authorization in July 2023. [2]

Bioanalytical method validation for this compound is essential for supporting preclinical and clinical pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. This document presents comprehensive application notes and standardized protocols for quantifying this compound in biological matrices using spectrofluorometric and liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) techniques, validated in accordance with regulatory guidelines including USFDA and ICH requirements. [3]

Analytical Method Comparison & Validation Summary

Comparative Method Characteristics

Table 1: Comparison of Validated Analytical Methods for this compound Quantification

Parameter Spectrofluorometric Methods LC-ESI-MS/MS Method
Analytical Principle Derivatization with fluorescamine or erythrosine B Liquid-liquid extraction followed by LC-ESI-MS/MS analysis
Biological Matrix Pharmaceutical preparations and spiked human plasma Rat plasma
Linear Range Not specified in available literature 2-100 ng/mL
LLOQ Not specified 2.0 ng/mL
Accuracy (%) Validated per ICH criteria 92.06-100.08% (intra-day and inter-day)
Precision Validated per ICH criteria Meets regulatory acceptance criteria
Extraction Recovery Not required 92.06-102.37% across concentrations
Run Time Immediate reaction at room temperature 6.5 minutes
Green Assessment High Analytical Eco-Scale score and AGREE rating Not evaluated in available literature
Key Advantages Simplicity, cost-effectiveness, minimal hazardous solvents, green chemistry principles High sensitivity, selectivity, simultaneous quantification with binimetinib
Method Validation Parameters

Table 2: Validation Parameters and Acceptance Criteria for this compound Bioanalytical Methods

Validation Parameter Spectrofluorometric Methods LC-ESI-MS/MS Method
Selectivity Assessed in spiked human plasma No significant endogenous interference detected
Matrix Effects Not evaluated Met acceptance criteria
Carryover Not applicable Resolved with four blank injections post high-concentration samples
Stability Not specified in available literature Met acceptance criteria (specific conditions not detailed)
Dilution Integrity Not specified Met acceptance criteria
Regulatory Compliance ICH guidelines USFDA guidelines

Detailed Experimental Protocols

Spectrofluorometric Method Using Fluorescamine

Principle: this compound's primary amino group reacts with fluorescamine reagent in a straightforward derivatization reaction at room temperature, producing a highly fluorescent compound that can be detected at 480.0 nm (λex = 390.0 nm). [2]

Reagent Preparation:

  • Fluorescamine solution: Prepare 0.2% w/v by dissolving 20 mg of fluorescamine in 100 mL of acetone.
  • Borax buffer: Prepare 0.2 M borax buffer and adjust to pH 8.0 using 0.2 M boric acid solution.
  • This compound standard solution: Prepare 0.1 mg/mL this compound in methanol as stock solution, then dilute with distilled water as needed.

Experimental Procedure:

  • Transfer aliquots of this compound standard solution to contain 1.0-9.0 μg in a series of volumetric tubes.
  • Add 1.0 mL of borax buffer (pH 8.0) to each tube.
  • Add 0.5 mL of fluorescamine solution (0.2% w/v in acetone) to each tube.
  • Mix thoroughly and complete to volume with distilled water.
  • Allow the reaction to proceed at room temperature for 5 minutes.
  • Measure the fluorescence intensity at 480.0 nm with excitation at 390.0 nm.
Spectrofluorometric Method Using Erythrosine B

Principle: This approach is based on the quenching effect of this compound on the native fluorescence of erythrosine B through a complexation reaction, with measurable quenching proportional to drug concentration. [2]

Reagent Preparation:

  • Erythrosine B solution: Prepare 0.02% w/v by dissolving twenty mg of erythrosine B in 100 mL of distilled water.
  • Acetate buffer: Prepare 0.2 M acetate buffer and adjust to pH 3.5.
  • This compound standard solution: Prepare as described in section 3.1.

Experimental Procedure:

  • Transfer aliquots of this compound standard solution to contain 1.0-7.0 μg into a series of volumetric tubes.
  • Add 1.0 mL of acetate buffer (pH 3.5) to each tube.
  • Add 0.6 mL of erythrosine B solution (0.02% w/v) to each tube.
  • Mix thoroughly and complete to volume with distilled water.
  • Allow the reaction to proceed at room temperature for 10 minutes.
  • Measure the fluorescence intensity at 553.0 nm with excitation at 527.0 nm.
LC-ESI-MS/MS Method for this compound with Binimetinib

Principle: Simultaneous quantification of this compound and binimetinib in rat plasma using liquid-liquid extraction followed by LC-ESI-MS/MS analysis, validating to USFDA guidelines for preclinical pharmacokinetic studies. [3]

Reagent Preparation:

  • Mobile phase A: 0.1% formic acid in water
  • Mobile phase B: 0.1% formic acid in acetonitrile
  • Standard solutions: Prepare separate stock solutions of this compound and binimetinib in methanol at 1 mg/mL
  • Internal standard: Appropriate stable isotope-labeled analog recommended

Experimental Procedure:

  • Sample Preparation:

    • Piper 45 μL of rat plasma into a clean tube
    • Add internal standard solution and appropriate volumes of standard solutions for calibration curve
    • Perform liquid-liquid extraction with methyl tert-butyl ether (1 mL)
    • Vortex mix for 2 minutes, then centrifuge at 14,000 × g for 10 minutes
    • Transfer organic layer to a new tube and evaporate to dryness under nitrogen stream
    • Reconstitute residue with 100 μL of reconstitution solution (mobile phase A: mobile phase B, 50:50, v/v)
  • Chromatographic Conditions:

    • Column: C18 column (e.g., 100 mm × 2.1 mm, 1.7 μm)
    • Flow rate: 0.3 mL/min
    • Injection volume: 5 μL
    • Temperature: 40°C
    • Gradient program:
      • 0-1.0 min: 20% B
      • 1.0-4.0 min: 20-95% B (linear gradient)
      • 4.0-5.0 min: 95% B (hold)
      • 5.0-5.1 min: 95-20% B
      • 5.1-6.5 min: 20% B (re-equilibration)
  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) positive mode
    • Detection: Multiple reaction monitoring (MRM)
    • Ion source parameters:
      • Desolvation temperature: 500°C
      • Ion spray voltage: 5500 V
      • Nebulizer gas: 50 psi
      • Heater gas: 50 psi
      • Curtain gas: 25 psi
    • MRM transitions (specific transitions for this compound and binimetinib to be optimized using reference standards)

Experimental Workflow and Signaling Pathway Visualization

Spectrofluorometric Analysis Workflow

G This compound Spectrofluorometric Analysis Workflow start Start Analysis prep_std Prepare this compound Standard Solutions start->prep_std Initialization add_buffer Add Borax Buffer (pH 8.0) or Acetate Buffer (pH 3.5) prep_std->add_buffer Transfer aliquots add_reagent Add Fluorescamine or Erythrosine B Reagent add_buffer->add_reagent Mix thoroughly incubate Incubate at Room Temperature add_reagent->incubate Final volume adjustment measure Measure Fluorescence Intensity incubate->measure Reaction complete calculate Calculate Concentration measure->calculate Record measurements end End Analysis calculate->end Validation complete

FGFR Signaling Pathway and this compound Inhibition

G FGFR Signaling Pathway and this compound Mechanism FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binding ATP ATP Binding FGFR->ATP Activation This compound This compound Inhibition This compound->ATP Irreversible Inhibition inhibition Pathway Inhibition This compound->inhibition Results in signaling Downstream Signaling (MAPK, PI3K/AKT) ATP->signaling Phosphorylation proliferation Tumor Cell Proliferation and Survival signaling->proliferation Promotes

Green Chemistry Assessment and Environmental Considerations

The spectrofluorometric methods for this compound quantification were scientifically evaluated using two complementary tools—the Analytical Eco-Scale and AGREE tool—to ensure alignment with green chemistry principles and minimal environmental impact. The Analytical Eco-Scale is a semi-quantitative tool that assesses environmental friendliness based on penalty points assigned for factors like hazardous chemical use, energy consumption, waste generation, and occupational hazards. The AGREE (Analytical GREEnness) tool provides a more comprehensive visual evaluation against the 12 principles of green analytical chemistry. [2]

These methods demonstrated excellent environmental performance, achieving high Eco-Scale scores and AGREE ratings due to several key factors:

  • Minimal use of hazardous solvents compared to traditional chromatographic methods
  • Low waste generation through optimized reagent volumes
  • Energy efficiency by operating at room temperature without requiring sophisticated instrumentation
  • Elimination of hazardous organic solvents traditionally used in chromatographic methods

The green assessment confirms that these spectrofluorometric approaches provide eco-friendly alternatives to conventional analytical methods while maintaining analytical performance, supporting the pharmaceutical industry's transition toward more sustainable practices. [2]

Regulatory Compliance and Method Validation

Both analytical approaches for this compound quantification were validated according to international regulatory guidelines. The spectrofluorometric methods followed ICH criteria for validation, demonstrating precision, accuracy, and sensitivity suitable for pharmaceutical preparation analysis and biological fluid applications. [2] The LC-ESI-MS/MS method was validated per USFDA guidelines, with specific attention to parameters including selectivity, matrix effects, stability, and dilution integrity. [3]

For the LC-ESI-MS/MS method, comprehensive validation included:

  • Selectivity: No significant endogenous interference detected in blank plasma
  • Matrix effects: Met acceptance criteria with consistent extraction recovery across concentrations
  • Carryover: Addressed with four blank injections following high-concentration samples
  • Stability: Bench, freeze-thaw, and long-term stability met acceptance criteria
  • Dilution integrity: Maintained accuracy and precision when samples required dilution

The LLOQ of 2.0 ng/mL for both this compound and binimetinib in the LC-ESI-MS/MS method provided adequate sensitivity for preclinical pharmacokinetic studies, enabling reliable quantification of both drugs during combination therapy assessment. [3]

Conclusion

These application notes and protocols provide comprehensive methodologies for this compound quantification in biological matrices using orthogonal analytical techniques. The spectrofluorometric methods offer rapid, cost-effective, and environmentally friendly alternatives for routine analysis, while the LC-ESI-MS/MS method delivers high sensitivity and selectivity required for preclinical pharmacokinetic studies. The standardized protocols, experimental workflows, and validation parameters outlined in this document provide researchers with robust analytical tools to support this compound development programs, combination therapy assessments, and clinical pharmacokinetic monitoring, ultimately contributing to optimized cancer treatment outcomes.

References

futibatinib concomitant administration P-gp substrates

Author: Smolecule Technical Support Team. Date: February 2026

Futibatinib Drug Interaction Profile: An Overview

This compound is an irreversible inhibitor of fibroblast growth factor receptor (FGFR) 1–4, approved for the treatment of advanced intrahepatic cholangiocarcinoma with FGFR2 fusions or rearrangements [1].

In vitro studies identified this compound as an inhibitor of P-gp and BCRP and a substrate of P-gp [1] [2]. However, a dedicated clinical DDI study concluded that this compound does not meaningfully affect the pharmacokinetics of P-gp or BCRP substrates, and that P-gp inhibition itself has no clinically relevant impact on this compound exposure [1] [3]. This suggests that concomitant use of medications that are solely P-gp inhibitors or inducers can be used with this compound, though dual perpetrators (strong CYP3A4 and P-gp inhibitors) should be avoided [1].

Quantitative Data Summary of DDI Study

The following tables summarize the pharmacokinetic (PK) results from the phase I DDI study, which investigated the two-way interaction between this compound and P-gp/BCRP substrates (digoxin/rosuvastatin), as well as between this compound and the P-gp inhibitor quinidine [1].

Table 1: Effect of this compound on P-gp and BCRP Substrate Pharmacokinetics [1] This table presents the geometric mean ratios (GMR) of peak plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) for the probe substrates when co-administered with this compound versus when administered alone.

PK Parameter Digoxin (P-gp substrate) GMR (90% CI) Rosuvastatin (BCRP substrate) GMR (90% CI)
Cmax 1.13 (1.05, 1.22) 1.02 (0.93, 1.11)
AUC 1.11 (1.06, 1.16) 0.99 (0.94, 1.04)

Table 2: Effect of P-gp Inhibition (Quinidine) on this compound Pharmacokinetics [1] This table presents the GMRs for this compound when co-administered with the P-gp inhibitor quinidine versus when administered alone.

PK Parameter This compound + Quinidine vs. This compound Alone GMR (90% CI)
Cmax 1.18 (1.11, 1.26)
AUC 1.16 (1.10, 1.23)

The study concluded that all changes in exposure were less than 20%, which is not considered clinically relevant [1].

Detailed Experimental Protocol

Below is the detailed methodology from the phase I, open-label, fixed-sequence, two-period DDI study conducted in healthy adult participants [1].

1. Study Design and Population

  • Participants: Healthy adults aged 18–55 years.
  • Part 1 (this compound as Perpetrator): Assessed the effect of this compound on the PK of digoxin (P-gp substrate) and rosuvastatin (BCRP substrate). 20 participants were enrolled.
  • Part 2 (this compound as Victim): Assessed the effect of the P-gp inhibitor quinidine on the PK of this compound. 24 participants were enrolled.

2. Dosing and Treatment Sequence

  • Part 1:
    • Period 1: A single oral dose of digoxin 0.5 mg and rosuvastatin 10 mg was administered.
    • Washout: ≥10 days.
    • Period 2: Oral this compound 20 mg was administered once daily for 7 days. On Day 3 of this compound dosing, a single dose of digoxin 0.5 mg and rosuvastatin 10 mg was co-administered.
  • Part 2:
    • Period 1: A single oral dose of this compound 20 mg was administered.
    • Washout: ≥3 days.
    • Period 2: Oral quinidine 400 mg was administered twice daily on Day 1, followed by 400 mg once daily on Days 2, 3, and 4. A single dose of this compound 20 mg was co-administered on Day 4.

3. Sample Collection and Bioanalysis

  • Blood Sampling:
    • This compound: Pre-dose and up to 24 hours post-dose.
    • Rosuvastatin: Pre-dose and up to 72 hours post-dose.
    • Digoxin: Pre-dose and up to 120 hours post-dose.
  • Urine Sampling (for digoxin): Pre-dose and up to 120 hours post-dose.
  • PK Analysis: Plasma and urine concentrations were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

4. Safety Monitoring

  • Safety was assessed throughout the study by monitoring treatment-emergent adverse events (TEAEs), clinical laboratory tests, vital signs, and electrocardiograms (ECGs) [1]. The most common TEAEs were diarrhea (80%) and increased blood phosphorus (75%) in Part 1, and prolonged ECG QT interval (38%) in Part 2.

Pathway and Workflow Diagrams

The following diagrams illustrate the key metabolic and transport pathways of this compound, as well as the workflow of the clinical DDI study.

G This compound This compound Pgp Pgp This compound->Pgp Inhibitor & Substrate BCRP BCRP This compound->BCRP Inhibitor Primary Metabolism Primary Metabolism This compound->Primary Metabolism Major Route CYP3A4 CYP3A4 Primary Metabolism->CYP3A4  Substrate

Diagram Title: this compound Metabolism and Transporter Interactions

This diagram outlines the primary pathways involved in this compound's disposition. This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme [2]. It is also a substrate and an inhibitor of P-glycoprotein (P-gp), and an inhibitor of Breast Cancer Resistance Protein (BCRP) based on in vitro data [1] [2]. The clinical study confirmed that the in vitro inhibition of P-gp and BCRP does not translate into clinically significant interactions.

G cluster_1 Part 1 Sequence cluster_2 Part 2 Sequence Start Study Enrollment P1 Part 1: this compound as Perpetrator (N=20) Start->P1 P2 Part 2: this compound as Victim (N=24) Start->P2 P1A Period 1: Single dose Digoxin + Rosuvastatin W1 Washout ≥10 days P1A->W1 P1B Period 2: this compound 20 mg QD, 7 days (Digoxin+Rosuvastatin co-admin on Day 3) W1->P1B P2A Period 1: Single dose This compound 20 mg W2 Washout ≥3 days P2A->W2 P2B Period 2: Quinidine 400 mg BID/QD, 4 days (this compound co-admin on Day 4) W2->P2B

Diagram Title: Phase I DDI Study Design Workflow

This workflow illustrates the design of the two-part clinical study. Part 1 evaluated this compound's effect as a "perpetrator" on the PK of standard transporter substrates (digoxin for P-gp, rosuvastatin for BCRP). Part 2 evaluated this compound as a "victim" when administered with the P-gp inhibitor quinidine [1]. The fixed-sequence design with appropriate washout periods allowed for robust within-participant comparisons.

Application Note & Protocol Implications

For researchers and clinicians, these findings indicate that this compound has a low potential for clinically significant DDIs involving P-gp and BCRP transport pathways.

  • Concomitant Medication Use: Medications that are substrates of P-gp or BCRP can be administered with this compound without requiring dose adjustments based on transporter-mediated interactions [1].
  • Inhibitor Co-administration: Medications that are specific P-gp inhibitors can also be used concomitantly without a clinically relevant impact on this compound exposure [1].
  • Key Avoidance: The main DDI concern for this compound remains with dual strong inhibitors of both CYP3A4 and P-gp (e.g., itraconazole) and dual inducers (e.g., rifampin), which should be avoided as they significantly alter this compound plasma concentrations [1] [2].

References

Futibatinib Clinical Pharmacology: Comprehensive Food Effect and Drug Interaction Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Relevance

Futibatinib is an orally administered, irreversible fibroblast growth factor receptor (FGFR) 1-4 inhibitor approved for the treatment of previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or rearrangements. [1] [2] As a targeted therapy, its oral bioavailability can potentially be influenced by various physiological factors. Understanding the impact of food and concomitant medications on this compound's pharmacokinetics (PK) is therefore critical for optimizing therapeutic efficacy and ensuring patient safety in both clinical trials and real-world practice. These application notes consolidate findings from dedicated phase I studies to provide evidence-based guidelines on this compound administration, specifically addressing food effects and drug-drug interactions.

The irreversible binding mechanism of this compound differentiates it from reversible ATP-competitive FGFR inhibitors and may influence its pharmacological profile and interaction potential. [3] The drug's approval under the FDA's accelerated approval program was based on a demonstrated objective response rate of 42% and a median duration of response of 9.7 months in the pivotal FOENIX-CCA2 trial, highlighting the importance of maintaining optimal exposure to preserve this efficacy. [1]

Key Pharmacokinetic Properties of this compound

This compound demonstrates predictable and well-characterized pharmacokinetic properties that form the basis for its dosing recommendations:

  • Linearity: this compound exposure increases proportionally over the dose range of 4 to 24 mg. [1]
  • Absorption: The drug is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 1.5-2 hours under fasted conditions. [3] [4]
  • Accumulation: No clinically relevant accumulation is observed after repeated once-daily dosing of the standard 20 mg dose. [1]
  • Half-life: The mean elimination half-life is approximately 2.9-3 hours. [3] [5]
  • Metabolism: this compound is primarily metabolized by CYP3A and, to a lesser extent, by CYP2C9 and CYP2D6. It is a substrate of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). [1] [5]
  • Excretion: After a single oral dose, over 90% of radioactivity is recovered in feces, indicating hepatic elimination predominates, with renal clearance playing a minimal role. [3]

Quantitative Food Effect Assessment

A dedicated, open-label, phase I crossover study (N=17) evaluated the effect of a high-fat, high-calorie meal on the single-dose pharmacokinetics of this compound 20 mg in healthy adult volunteers. [4]

Study Design and Methodology
  • Design: Open-label, randomized, two-period, two-treatment crossover study.
  • Participants: Healthy adult volunteers (N=17).
  • Interventions:
    • Fasted: this compound 20 mg administered after an overnight fast of at least 10 hours.
    • Fed: this compound 20 mg administered within 30 minutes after starting a high-fat, high-calorie meal (approximately 800-1000 calories, with 50-65% from fat).
  • Washout: 7-day washout period between treatments.
  • PK Assessments: Intensive blood sampling for this compound plasma concentrations over time to determine key PK parameters including AUC0-∞ (area under the plasma concentration-time curve from time zero to infinity), Cmax (maximum plasma concentration), and Tmax (time to Cmax). [4]
Results and Data Analysis

Table 1: Food Effect on this compound Pharmacokinetics (20 mg dose)

PK Parameter Fasted State Fed State Geometric Mean Ratio (GMR) 90% Confidence Interval Clinical Significance
AUC0-∞ Baseline Baseline 88.8% 79.8% - 98.9% Not clinically meaningful
Cmax Baseline Baseline Not significant Not significant Not clinically meaningful
Median Tmax 1.5 hours 4.0 hours - - Statistically significant delay (p<0.0001)
Overall Conclusion No clinically relevant impact

The study concluded that the 11.2% reduction in overall exposure (AUC) under fed conditions and the delayed Tmax are not considered clinically meaningful, supporting administration without regard to meals. [4]

Drug-Drug Interaction Profiles

Proton Pump Inhibitor (PPI) Interaction Study

The potential interaction between this compound and the proton pump inhibitor lansoprazole was evaluated in a phase I study (N=20). [4]

  • Study Design: Open-label, fixed-sequence study where subjects received this compound 20 mg alone, followed by a 2-day washout, then lansoprazole 60 mg once daily for 5 days, with this compound 20 mg co-administered on day 5.
  • Results: No significant differences in this compound exposure were observed between this compound administered alone and this compound co-administered with lansoprazole.
  • Conclusion: Concomitant use of acid-reducing agents like PPIs is unlikely to have clinically meaningful impacts on this compound bioavailability. [4]
Metabolic and Transporter-Mediated Interactions

Based on in vitro and clinical studies, several important interactions have been characterized:

Table 2: this compound Drug Interaction Summary

Interacting Drug Interaction Mechanism Effect on this compound Exposure Clinical Management
Dual P-gp and Strong CYP3A Inhibitors (e.g., itraconazole) Inhibition of metabolism and transport AUC increased by 40-50% Avoid concomitant use
Dual P-gp and Strong CYP3A Inducers (e.g., rifampin) Induction of metabolism and transport AUC decreased by 50-60% Avoid concomitant use
Grapefruit Products CYP3A inhibition Potential increase Avoid during treatment
Acid-Reducing Agents (PPIs, H2 blockers, antacids) Gastric pH alteration No significant change No dose adjustment needed

[6] [1] [7]

The diagram below illustrates this compound's key metabolic pathways and interaction mechanisms:

G cluster_1 Primary Metabolic Pathways cluster_2 Transport Systems This compound This compound CYP3A CYP3A This compound->CYP3A Major Route CYP2C9 CYP2C9 This compound->CYP2C9 Minor Route CYP2D6 CYP2D6 This compound->CYP2D6 Minor Route GSH_Conjugate GSH_Conjugate This compound->GSH_Conjugate Major Metabolite Pgp Pgp This compound->Pgp BCRP BCRP This compound->BCRP Metabolism Metabolism Excretion Excretion Metabolism->Excretion >90% Feces Inhibitors Inhibitors Inhibitors->CYP3A Inhibition Inhibitors->Pgp Inhibition Inducers Inducers Inducers->CYP3A Induction Inducers->Pgp Induction CYP3A->Metabolism CYP2C9->Metabolism CYP2D6->Metabolism GSH_Conjugate->Metabolism

Special Population Considerations

Hepatic Impairment

A phase I open-label study evaluated the pharmacokinetics and safety of a single 20 mg this compound dose in subjects with hepatic impairment compared to matched healthy controls:

  • Study Population: 22 subjects with hepatic impairment (8 mild, 8 moderate, and 6 severe by Child-Pugh classification) and 16 matched healthy controls. [3]
  • Key Findings:
    • Mild impairment: AUC increased by 21%, Cmax increased by 43%
    • Moderate impairment: AUC increased by 20%, Cmax increased by 15%
    • Severe impairment: AUC increased by 18%, Cmax increased by 10%
  • Clinical Significance: These changes were not considered clinically relevant, and no dose adjustments are recommended for patients with mild, moderate, or severe hepatic impairment. [3]

Table 3: Hepatic Impairment Study Results

Child-Pugh Class Change in AUC0-∞ Change in Cmax Recommended Action
Mild (Class A) +21% +43% No dose adjustment needed
Moderate (Class B) +20% +15% No dose adjustment needed
Severe (Class C) +18% +10% No dose adjustment needed

Experimental Protocols

Protocol for Food Effect Bioavailability Studies

Objective: To evaluate the effect of food on the rate and extent of this compound absorption.

Study Design: Randomized, open-label, single-dose, two-treatment, two-period crossover study with a washout period of at least 7 days between treatments.

Subjects: Healthy adult volunteers (target N=16-20).

Test Product: this compound 20 mg (5 × 4 mg tablets).

Treatments:

  • Treatment A (Fasted): this compound administered after at least a 10-hour overnight fast.
  • Treatment B (Fed): this compound administered within 30 minutes after starting a high-fat, high-calorie meal (approximately 800-1000 calories with 50-65% derived from fat).

Pharmacokinetic Sampling: Serial blood samples collected pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.

Analytical Method: Validated LC-MS/MS method for quantification of this compound plasma concentrations.

Statistical Analysis:

  • Calculate AUC0-t, AUC0-∞, Cmax, Tmax, and half-life for both treatments.
  • Compute geometric mean ratios (GMR) and 90% confidence intervals for AUC and Cmax.
  • Use ANOVA model including sequence, subject, period, and treatment effects.

Bioequivalence Criteria: No formal bioequivalence criteria, but a reduction in AUC of less than 20% is considered not clinically relevant. [4]

Protocol for Drug-Drug Interaction Studies

Objective: To evaluate the effect of a strong CYP3A/P-gp inhibitor on this compound pharmacokinetics.

Study Design: Open-label, fixed-sequence, two-period study.

Subjects: Healthy adult volunteers (target N=16-20).

Treatments:

  • Period 1: Single dose of this compound 20 mg alone.
  • Washout: 7-day washout period.
  • Period 2: Itraconazole 200 mg once daily for 5 days, with this compound 20 mg co-administered on day 5.

Pharmacokinetic Sampling: Serial blood samples collected over 48 hours after each this compound dose.

Analytical Method: Validated LC-MS/MS method for this compound quantification.

Statistical Analysis:

  • Compare this compound PK parameters (AUC0-∞, Cmax) between periods.
  • Calculate GMR and 90% confidence intervals.
  • An increase in this compound exposure >30% may be considered clinically relevant. [1]

Clinical Implementation Guidelines

Based on the comprehensive evaluation of food effects and drug interactions:

  • Administration: this compound can be administered with or without food at approximately the same time each day. [6] [7]
  • Dosing Form: Tablets should be swallowed whole and not crushed, chewed, split, or dissolved. [6]
  • Missed Dose: If a dose is missed by more than 12 hours or if vomiting occurs, patients should resume dosing with the next scheduled dose. [6] [7]
  • Concomitant Medications:
    • Avoid: Dual P-gp and strong CYP3A inhibitors and inducers.
    • No Restrictions: Acid-reducing agents (PPIs, H2 antagonists, antacids).
    • Avoid Grapefruit: Patients should avoid grapefruit products during treatment. [6] [7]
  • Special Populations: No dose adjustment is necessary for patients with hepatic impairment. [3]

Conclusion

This compound demonstrates a favorable pharmacokinetic profile with minimal clinically relevant food effects or interactions with acid-reducing agents. The lack of requirement for fasting or avoidance of acid-reducing agents simplifies patient administration and may improve adherence compared to some other targeted therapies. However, the significant interactions with dual P-gp and strong CYP3A modulators necessitate careful medication review and patient counseling.

These findings support the current labeling recommendations that this compound can be administered without regard to meals and without restrictions concerning acid-reducing agents, providing flexibility for patients and clinicians. The comprehensive pharmacokinetic data available for this compound exemplifies a robust drug development program that adequately characterizes factors potentially influencing drug exposure, thereby optimizing its therapeutic application in clinical practice.

References

Futibatinib Application Note: Protein Binding and Distribution

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Futibatinib is an irreversible, selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1-4. It is approved for the treatment of previously treated, unresectable, locally advanced, or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements [1] [2]. Understanding its distribution and protein binding is crucial for interpreting its pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy.

This document summarizes the available quantitative data on these properties and outlines associated experimental protocols for drug development professionals.

Key Quantitative ADME Properties

The following table summarizes the key physicochemical and ADME properties of this compound related to its distribution and binding.

Table 1: Physicochemical and Distribution Properties of this compound

Parameter Value / Description Notes / Source
Chemical Formula C({22})H({22})N({6})O({3}) [1]
Molecular Weight 418.457 g/mol [1]
Modality Small Molecule [1]
Plasma Protein Binding 95% (in vitro) Primarily to albumin and α1-acid glycoprotein over a concentration range of 0.2 to 5 µmol/L [1].
Apparent Volume of Distribution (Vc/F) Geometric mean 66 L (CV 18%) Suggests moderate distribution into tissues [1].
Route of Elimination Primarily hepatic ~91% of recovered radioactivity found in feces, 9% in urine; negligible unchanged drug excreted [1].

Experimental Protocols for Key Assays

This section describes standard methodologies applicable for determining the critical parameters discussed above.

Determination of Plasma Protein Binding

Objective: To determine the fraction of this compound bound to plasma proteins using equilibrium dialysis.

  • Materials:

    • This compound stock solution
    • Human plasma (from healthy donors)
    • Phosphate Buffered Saline (PBS), pH 7.4
    • Equilibrium dialysis device (e.g., RED plate)
    • Semi-permeable membranes (Molecular Weight Cut-Off 12-14 kDa)
    • Water bath or incubator shaker
    • LC-MS/MS system for bioanalysis
  • Method:

    • Preparation: Pre-hydrate the dialysis membrane. Spike this compound into plasma to achieve target concentrations (e.g., 0.2, 1, and 5 µM, covering the tested range [1]).
    • Loading: Load the spiked plasma into the donor chamber and PBS into the receiver chamber.
    • Incubation: Perform dialysis for a predetermined time (e.g., 4-6 hours) at 37°C under gentle agitation to reach equilibrium.
    • Sampling and Analysis: Post-incubation, collect aliquots from both chambers. Precipitate proteins in the plasma sample and analyze both samples using a validated LC-MS/MS method.
    • Calculations:
      • Calculate the fraction unbound (f(_u)) as: f_u = [Receiver] / [Donor]
      • Calculate the percentage bound as: % Bound = (1 - f_u) × 100
  • Notes: Ensure consistency in temperature and pH. Account for potential non-specific binding to the apparatus. The high protein binding (95%) indicates low free fraction, which should be considered for PK/PD relationships [1].

In Vivo Tissue Distribution Study Protocol

Objective: To quantify the distribution of this compound and its metabolites into various tissues in preclinical models.

  • Materials:

    • Animal model (e.g., mouse or rat)
    • [1]H- or (^{14})C-labeled this compound (or cold compound for LC-MS/MS)
    • Saline or vehicle for dosing
    • Sacrifice equipment
    • Homogenizer
    • Scintillation counter and/or LC-MS/MS system
  • Method:

    • Dosing: Administer a single dose of radiolabeled or unlabeled this compound to the animals via a relevant route (e.g., oral gavage).
    • Tissue Collection: At predetermined time points post-dose, euthanize the animals and collect tissues of interest (e.g., liver, kidney, tumor, brain, muscle) and plasma.
    • Sample Processing: Homogenize weighed tissue samples. For radiolabeled studies, digest aliquots of homogenate and quantify total radioactivity. For unlabeled drug, perform analyte extraction from homogenate and plasma.
    • Bioanalysis: Determine the concentration of this compound (and metabolites if applicable) in tissue homogenates and plasma using LC-MS/MS or measure radioactivity via scintillation counting.
    • Data Analysis: Calculate tissue-to-plasma concentration ratios (K(_p)) for each tissue at different time points to assess distribution.
  • Notes: This protocol explains the basis for the reported volume of distribution (Vc/F) of 66 L and the finding that the drug is primarily eliminated via the feces, suggesting hepatic/biliary excretion [1]. The moderate volume indicates distribution beyond the plasma compartment.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the mechanism of action of this compound and its relationship to the discussed ADME properties.

G FGFR2_Fusion FGFR2 Gene Fusion/ Rearrangement Constitutive_Signaling Constitutive FGFR Signaling Activation FGFR2_Fusion->Constitutive_Signaling Tumor_Growth Tumor Cell Proliferation & Survival Constitutive_Signaling->Tumor_Growth Futibatinib_Admin Oral Administration of this compound PK_Properties PK Properties: - 95% Plasma Protein Bound - Vd: 66 L Futibatinib_Admin->PK_Properties MoA Irreversible Covalent Binding to FGFR PK_Properties->MoA Determines Free Drug Exposure Pathway_Inhibition Inhibition of Downstream Signaling (MAPK, PI3K, etc.) MoA->Pathway_Inhibition Antitumor_Effect Antitumor Effect Pathway_Inhibition->Antitumor_Effect

Diagram Title: this compound MoA and PK Relationship

Discussion and Research Implications

The high plasma protein binding of this compound has significant implications:

  • Drug Interactions: As a substrate of CYP3A4 and P-glycoprotein (P-gp), its disposition may be affected by strong inhibitors or inducers of these pathways. Concomitant use with dual P-gp and strong CYP3A inhibitors/inducers should be avoided [3].
  • Free Drug Principle: Only the unbound (free) drug is considered pharmacologically active. The high binding (95%) means a low free fraction, which must be sufficient to engage the FGFR target effectively. Factors that alter protein levels (e.g., cachexia) could influence efficacy and toxicity.
  • Tissue Penetration: The moderate volume of distribution (66 L) suggests that this compound is not extensively sequestered in tissues but does distribute beyond the circulatory system. This is consistent with its ability to reach tumor sites.

The irreversible binding mechanism to FGFR is a key differentiator from reversible ATP-competitive inhibitors, potentially leading to more sustained target suppression and activity against some resistance mutations [4] [2]. This durable effect must be considered when correlating plasma PK with PD effects.

References

Futibatinib and Hyperphosphatemia: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

Hyperphosphatemia is an on-target, off-tumor effect of futibatinib, resulting from the inhibition of the fibroblast growth factor receptor (FGFR) signaling pathway in the kidneys and bones [1]. This pathway is crucial for phosphate homeostasis. In clinical trials, hyperphosphatemia was the most common adverse event, occurring in 82% to 88% of patients receiving this compound [1] [2]. The median time to onset was very short, at just 5 days after initiation of therapy [2].

The following diagram illustrates the mechanism of this on-target, off-tumor effect.

G This compound This compound FGFR_Inhibition Inhibition of FGFR1-4 This compound->FGFR_Inhibition Phosphate_Homeostasis Disruption of Renal Phosphate Homeostasis FGFR_Inhibition->Phosphate_Homeostasis On_Target On-Target Effect: Anti-tumor activity FGFR_Inhibition->On_Target In Tumor Hyperphosphatemia Hyperphosphatemia Phosphate_Homeostasis->Hyperphosphatemia Off_Tumor Off-Tumor Effect: Adverse Event Hyperphosphatemia->Off_Tumor In Healthy Tissue

Incidence and Management of Hyperphosphatemia

The table below summarizes the incidence and key characteristics of hyperphosphatemia from the pooled clinical trial analysis [1].

Parameter Incidence (Any Grade) Incidence (Grade ≥3) Median Time to Onset Median Time to Resolution (Grade ≥3)
Hyperphosphatemia 82% 19% 5 days 7 days

Frequently Asked Questions (FAQs) on Hyperphosphatemia Management

  • Q1: What is the clinical significance of hyperphosphatemia, and why does it require active management? Persistent, uncontrolled hyperphosphatemia can lead to soft tissue mineralization, calcinosis, nonuremic calciphylaxis, and vascular calcification [2]. Therefore, proactive monitoring and management are essential to prevent these serious sequelae and allow for uninterrupted anticancer therapy.

  • Q2: What is the recommended protocol for monitoring serum phosphate levels? Serum phosphate levels should be monitored regularly during therapy. The prescribing information recommends initiating or adjusting phosphate-lowering therapy for serum phosphate levels ≥5.5 mg/dL and implementing more intensive management, including potential dose modification, for levels >7 mg/dL [2]. In clinical practice, monitoring often occurs weekly, especially after treatment initiation and during dose adjustments [1] [2].

  • Q3: What are the first-line interventions for managing hyperphosphatemia? The primary interventions are:

    • Dietary Modification: Initiate a low-phosphate diet [2].
    • Phosphate-Lowering Medication: Phosphate binders are the cornerstone of pharmacological management. In clinical trials, 77% of patients required them [2]. The specific type of binder should be selected based on clinical judgment and patient comorbidities.
  • Q4: When and how should this compound dose modifications be implemented for hyperphosphatemia? Dose modifications are required for persistent or severe hyperphosphatemia (>7 mg/dL) despite phosphate-lowering therapy [1] [2]. The following table outlines the standardized dose modification strategy based on the this compound prescribing information [2].

Serum Phosphate Level Recommended Action
≥5.5 to ≤7 mg/dL Continue this compound at current dose. Initiate or continue phosphate-lowering therapy and monitor weekly.
>7 to ≤10 mg/dL Initiate or adjust phosphate-lowering therapy. Reduce this compound to the next lower dose. Monitor weekly.
>10 mg/dL Withhold this compound until phosphate is ≤7 mg/dL. Resume at the next lower dose. Intensify phosphate-lowering therapy.

The this compound dose reduction schedule typically follows this path: first reduction from 20 mg to 16 mg once daily, then to 12 mg once daily. This compound should be permanently discontinued if a patient is unable to tolerate the 12 mg once-daily dose [2].

  • Q5: Is hyperphosphatemia a reversible adverse event? Yes. Clinical data show that with appropriate management, including dose interruptions and phosphate-lowering agents, grade ≥3 hyperphosphatemia resolved to grade ≤2 within a median of 7 days [1]. This reversibility confirms the event is manageable in most cases.

Troubleshooting Guide: Hyperphosphatemia Management

Problem: Recurrent or refractory hyperphosphatemia despite initial management.

  • Potential Causes & Solutions:
    • Inadequate Dosing of Phosphate Binders: Re-evaluate the dose and timing of phosphate binders. Ensure they are being taken with meals for optimal efficacy. Consider switching to a different type of binder.
    • Dietary Non-Adherence: Reinforce education with the patient on the importance of adhering to a low-phosphate diet.
    • Need for Escalated this compound Dose Modification: If hyperphosphatemia persists after one dose reduction, follow the protocol to implement a second dose reduction (e.g., from 16 mg to 12 mg) after a brief treatment interruption [2].
    • Evaluating Other Contributing Factors: Assess the patient's renal function and for the use of other medications that might affect phosphate levels.

References

futibatinib resistance mechanisms gatekeeper mutations

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Resistance to Futibatinib

The table below summarizes the primary and rarer mechanisms of acquired resistance to this compound identified in clinical and preclinical studies.

Mechanism Category Specific Alterations / Processes Description & Functional Impact
On-target Kinase Domain Mutations (Most Common) [1] [2] Gatekeeper mutations (e.g., V565L/F) and N550K molecular brake mutations [1] Polyclonal secondary mutations that interfere with drug binding, often emerging under selective pressure. V565 is the most commonly altered residue [2].
Alterations at Covalent Binding Site (Very Rare) [1] Cysteine 492 (C492) mutations Disrupts the covalent bond that this compound forms with the FGFR2 kinase domain. These mutations confer insensitivity to this compound but may reduce FGFR2 signaling activity, potentially explaining their low frequency [1].
Signaling Bypass (Theoretical / Preclinical) [1] Activation of alternative oncogenic pathways Bypass of FGFR2-driven oncogenic signaling through other pathways; identified as an area for future research [1].

Experimental Models & Protocols

To investigate these resistance mechanisms in a research setting, the following model systems and protocols have been employed.

In Vitro Cell Line Models
  • Engineered Cell Lines: Retroviral or lentiviral systems are used to express wild-type or mutated FGFR2 fusions (e.g., FGFR2-PHGDH) in FGFR-dependent cholangiocarcinoma cell lines (e.g., CCLP-1) or other models like HEK293T and NIH-3T3 [1].
  • Generation of Mutants: Site-directed mutagenesis is performed on FGFR2 fusion constructs to introduce specific resistance mutations (e.g., V565L, N550K, C492R) [1].
Key Functional Assays
  • Cell Viability (Proliferation) Assay:
    • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and other FGFR inhibitors against engineered cell lines [1].
    • Protocol: Seed cells in 96-well plates and treat with a 9-point concentration range of the drug. After 72 hours, measure cell viability using a standard MTT assay. Calculate IC₅₀ values using non-linear regression (e.g., in GraphPad Prism) [1].
  • Immunoblot (Western Blot) Analysis:
    • Purpose: To assess the effect of this compound and resistance mutations on downstream signaling pathways [1].
    • Protocol: Treat cells with the inhibitor and lyse them after a short incubation. Analyze lysates by SDS-PAGE and immunoblot for phosphorylated and total levels of key signaling proteins (e.g., FRS2, ERK, AKT) to confirm pathway inhibition or reactivation [1].
  • Clonogenic (Crystal Violet) Assay:
    • Purpose: To evaluate long-term growth and survival of resistant cells under drug pressure [1].
    • Protocol: Seed an equal number of cells in multi-well plates and treat with this compound or a control. Refresh the drug-containing media every 2-3 days. After 1-2 weeks, fix and stain the colonies with crystal violet to visualize and quantify long-term viability [1].

This compound Resistance Mechanism

The following diagram visualizes the primary resistance pathway and the experimental workflow used to study it.

resistance_workflow Start Start: FGFR2-Altered iCCA FutibatinibTx This compound Treatment (Covalent binding to C492) Start->FutibatinibTx Resistant Acquired Resistance (Disease Progression) Analysis Analysis of Resistance Resistant->Analysis Mutation Emergence of Secondary Mutations? FutibatinibTx->Mutation Gatekeeper Gatekeeper Mutation (V565L/F) Mutation->Gatekeeper Common CovalentSite Covalent Site Mutation (C492X, Rare) Mutation->CovalentSite Rare Bypass Off-target Bypass Signaling Mutation->Bypass Potential Gatekeeper->Resistant CovalentSite->Resistant Bypass->Resistant ExpModels In Vitro Models (Engineered Cell Lines) Analysis->ExpModels ClinicalData Clinical ctDNA/Tissue Sequencing Analysis->ClinicalData FunctionalAssays Functional Assays (Viability, Immunoblot) ExpModels->FunctionalAssays

Frequently Asked Questions (FAQs)

Q1: What are the most common FGFR2 kinase domain mutations causing this compound resistance? The most frequent on-target resistance mutations affect the gatekeeper residue (V565) and the N550 molecular brake [1]. These are often polyclonal, meaning multiple different mutations can arise simultaneously in the same patient [2].

Q2: Why are mutations at the C492 covalent binding site rare compared to gatekeeper mutations? Although FGFR2 C492 mutations make the cancer cells completely insensitive to this compound, they also appear to impair the intrinsic signaling activity of the FGFR2 kinase [1]. This likely puts cancer cells with these mutations at a growth disadvantage, making them less likely to be selected and dominate the tumor population during treatment.

Q3: How can resistance to this compound be studied in the laboratory? Standard approaches involve:

  • Engineered Cell Lines: Introducing mutant FGFR2 constructs into FGFR-dependent cholangiocarcinoma cell lines [1].
  • Functional Assays: Using cell viability (e.g., MTT), immunoblotting for pathway analysis, and clonogenic assays to confirm and characterize the resistant phenotype [1].

References

Futibatinib: Toxicity Management & Dose Modification FAQ

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the most common adverse events (AEs) associated with futibatinib, and how frequent are they?

This compound has a consistent and manageable safety profile. The most common AEs are often on-target effects related to its inhibition of the FGFR pathway. The following table summarizes the key AEs of clinical interest (AECI) from a pooled analysis of 469 patients [1] [2].

Adverse Event of Clinical Interest Incidence (Any Grade) Incidence (Grade ≥3) Median Time to Onset (Grade ≥3) Median Time to Resolution (to Grade ≤2)
Hyperphosphatemia 82% 19% 9 days 7 days
Nail disorders 27% 1% 84 days 28 days
Hepatic AEs 27% 11% 43 days 7 days
Stomatitis 19% 3% 29 days 6 days
Palmar-plantar erythrodysesthesia (PPES) 13% 3% 41 days 8 days

Additional Common AEs: Other common adverse reactions (occurring in ≥20% of patients) include musculoskeletal pain, constipation, diarrhea, fatigue, dry mouth, alopecia, and dry skin [3]. Serious adverse reactions occurred in 39% of patients receiving LYTGOBI [3].

Q2: What are the recommended dose reduction levels for managing this compound toxicities?

Dose modifications are a critical tool for managing adverse events. The recommended dosing strategy is outlined below [3].

Dose Reduction Level Dosage Tablet Count (4 mg tablets)
Starting Dose 20 mg orally, once daily Five tablets
First Reduction 16 mg orally, once daily Four tablets
Second Reduction 12 mg orally, once daily Three tablets

It is recommended to permanently discontinue this compound if a patient is unable to tolerate the 12 mg once-daily dose [3].

Q3: What are the specific management protocols for key this compound toxicities?

Hyperphosphatemia

  • Mechanism: An on-target, off-tumor effect of FGFR inhibition. It was reported in 88% of patients in clinical trials, with a median onset of 5 days [3] [2].
  • Management Protocol:
    • Monitoring: Monitor serum phosphate levels throughout treatment [3].
    • Dietary Intervention: Initiate a low-phosphate diet when serum phosphate is ≥5.5 mg/dL [3].
    • Pharmacologic Intervention: Initiate or intensify phosphate-lowering therapy (e.g., phosphate binders) when serum phosphate is >7 mg/dL. In clinical trials, 77% of patients received phosphate binders [3] [2].
    • Dose Modification: Withhold, reduce the dose, or permanently discontinue this compound based on the duration and severity of hyperphosphatemia, as per prescribing guidelines [3].

Ocular Toxicity

  • Risk: Can cause retinal pigment epithelial detachment (RPED), which may cause blurred vision. Occurred in 9% of patients in trials [3].
  • Management Protocol:
    • Baseline and Periodic Exams: Perform a comprehensive ophthalmological examination, including optical coherence tomography (OCT) of the macula, prior to initiation, every 2 months for the first 6 months, and every 3 months thereafter [3].
    • Urgent Evaluation: For any new or worsening visual symptoms, refer patients for an urgent ophthalmologic evaluation. Follow-up should occur every 3 weeks until resolution or discontinuation of this compound [3].
    • Dose Modification: Withhold or reduce the dose as recommended [3].

Hepatic Adverse Events

  • Risk: Hepatic AEs of any grade occurred in 27% of patients, with 11% being grade 3 or higher [1] [2].
  • Management Protocol:
    • Monitoring: Regularly monitor liver function tests [2].
    • Intervention: Manage with dose interruptions or reductions as needed. In studies, grade ≥3 hepatic AEs resolved to grade ≤2 within a median of 7 days [1] [2].

Experimental & Clinical Workflow Diagrams

The following diagram illustrates the standard clinical decision pathway for managing adverse events during this compound therapy.

toxicity_management Start Patient on this compound (20mg QD) Assess Assess for Adverse Event (AE) Start->Assess Manage Manage AE with Supportive Care Assess->Manage Tolerable AE Tolerable? Manage->Tolerable Tolerable->Assess Yes IntReduce Interrupt or Reduce Dose Tolerable->IntReduce No Resolved AE Resolved? IntReduce->Resolved Resume Resume at Same or Lower Dose Level Resolved->Resume Yes Discontinue Permanently Discontinue Resolved->Discontinue If intolerable at 12mg

The diagram below illustrates the primary mechanism of action of this compound, an irreversible FGFR inhibitor.

fgfr_pathway FGFR FGFR with Genetic Aberration (Fusion/Rearrangement) ConstitutiveSig Constitutive FGFR Signaling (Dysregulated Proliferation/Survival) FGFR->ConstitutiveSig Downstream Activation of Downstream Pathways (MAPK, PI3K/Akt, STAT) ConstitutiveSig->Downstream Oncogenesis Oncogenesis Downstream->Oncogenesis This compound This compound CovalentBind Covalent Binding to FGFR Kinase Domain This compound->CovalentBind InhibitPhos Inhibits FGFR Phosphorylation CovalentBind->InhibitPhos InhibitPhos->ConstitutiveSig Inhibits BlockSig Blocks Downstream Signaling Pathways InhibitPhos->BlockSig BlockSig->Downstream Inhibits DecreaseVia Decreased Cancer Cell Viability BlockSig->DecreaseVia DecreaseVia->Oncogenesis Inhibits

References

overcoming ATP-competitive FGFR inhibitor resistance futibatinib

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Futibatinib & FGFR Inhibitor Resistance

1. What is the primary mechanism by which this compound overcomes resistance to ATP-competitive FGFR inhibitors? this compound has a distinct, irreversible binding mechanism. Unlike reversible ATP-competitive inhibitors (e.g., pemigatinib, infigratinib), this compound covalently binds to a conserved cysteine residue in the P-loop of the FGFR kinase domain [1]. This irreversible binding allows it to maintain inhibition even in the presence of certain mutations that displace reversible inhibitors from the ATP-binding pocket [1] [2]. Preclinical studies indicate this mechanism results in a higher barrier to resistance and activity against a range of resistance mutations [1].

2. What are the most common FGFR2 resistance mutations that emerge on this compound therapy? Despite its irreversible mechanism, acquired resistance to this compound still occurs, often through secondary mutations in the FGFR2 kinase domain. The largest clinical analysis to date identifies the following as the most frequent mutations emerging after this compound treatment [3]:

  • V565L/F
  • N550K

This resistance is frequently polyclonal, meaning multiple resistant subclones can emerge simultaneously in a single patient [3].

3. How does the activity of this compound compare against specific FGFR2 resistance mutations in vitro? The efficacy of this compound against specific mutations can vary. The table below summarizes fold-change in IC50 values (mutant vs. wild-type) for various FGFR2 alterations from published preclinical studies [4].

FGFR2 Inhibitor Activity Against Select Mutations [4]

FGFR2 Alteration This compound Pemigatinib Erdafitinib Lenvatinib Experimental Context
p.E565A (Molecular brake) 3- to 29-fold 8- to 35-fold 15- to 65-fold 3-fold Various cell lines (Ba/F3, CCLP-1, NIH/3T3)
p.V564F (Gatekeeper) Preclinical data indicates this compound retains activity against this common gatekeeper mutation [1].

Experimental Protocols for Evaluating this compound

Here are detailed methodologies for key experiments cited in clinical and preclinical studies.

Protocol 1: In Vitro this compound Sensitivity and EC50 Determination This protocol is used to establish the potency of this compound in inhibiting cell growth [2].

  • 1. Cell Seeding: Seed cells (e.g., RMS559, RH4, Ba/F3 TEL-FGFR4) in 96-well plates at a density of 2,500–4,000 cells/well in 90 µL of culture medium. Include triplicate wells for each condition.
  • 2. Drug Treatment: After overnight incubation, add 10 µL of culture medium containing a serial dilution of this compound to achieve the desired final concentration range.
  • 3. Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
  • 4. Viability Assay: Quantify cell viability using a luminescent cell viability assay (e.g., CellTiter-Glo, Promega) according to the manufacturer's protocol.
  • 5. Data Analysis: Measure luminescence. Plot the percentage of viable cells against the log of the this compound concentration. Use non-linear regression analysis in software like Prism GraphPad to calculate the EC50 value.

Protocol 2: Immunoblot Analysis of FGFR4 Signaling Pathway Inhibition This protocol assesses the on-target effect of this compound on FGFR4 phosphorylation and downstream signaling [2].

  • 1. Cell Treatment and Lysis: Treat cells with this compound (e.g., 1-hour treatment for phosphorylation analysis). Collect cells using a cell scraper, pellet by centrifugation, and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • 2. Protein Quantification: Sonicate lysates to shear genomic DNA and clarify by centrifugation at 18,000× g for 20 minutes. Determine the protein concentration of the supernatant using a BCA assay.
  • 3. Gel Electrophoresis and Transfer: Load 20 µg of protein per lane onto a NuPage 4–12% Bis-Tris gel. Run the gel and then transfer the proteins to a PVDF membrane.
  • 4. Immunoblotting:
    • Block the membrane with 5% non-fat dried milk in TBST for 1 hour.
    • Incubate with primary antibodies (e.g., anti-pFGFR4, anti-FGFR4, anti-pERK1/2, anti-ERK1/2, anti-GAPDH) overnight at 4°C.
    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.
  • 5. Detection and Analysis: Visualize bands using an ECL detection reagent. Acquire images and quantify relative band intensity using software such as Image Lab (Bio-Rad).

FGFR Inhibitor Resistance & this compound Mechanism

The following diagram illustrates the core mechanistic difference between ATP-competitive inhibitors and this compound, leading to resistance and its potential overcoming.

G cluster_1 A. ATP-competitive Inhibitor (e.g., Pemigatinib) cluster_2 B. Resistance Mutation cluster_3 C. This compound Mechanism ATP_Comp Reversible Inhibitor Kinase1 FGFR Kinase Domain ATP_Comp->Kinase1 Binds ATP pocket ATP ATP ATP->Kinase1 Competes for binding P1 P Kinase1->P1 Substrate1 Signaling Substrate P1->Substrate1 Mut_Kinase FGFR Kinase Domain (Resistance Mutation V564F/G) P2 P Mut_Kinase->P2 ATP_Comp2 Reversible Inhibitor ATP_Comp2->Mut_Kinase Reduced binding ATP2 ATP ATP2->Mut_Kinase Substrate2 Signaling Substrate P2->Substrate2 Futi This compound Cys Cys Residue Futi->Cys Covalent binding Kinase3 FGFR Kinase Domain (P-loop) Cys->Kinase3 X X P3 P Substrate3 Signaling Substrate P3->Substrate3 Start Start->ATP_Comp Start->Futi Overcomes resistance

Research Implications & Future Directions

  • Polyclonal Resistance is a Key Challenge: The finding that resistance to this compound is often polyclonal suggests that combination therapies targeting multiple pathways simultaneously may be necessary to achieve durable responses [3].
  • Mutation-Specific Sensitivity is Critical: As the table shows, the effectiveness of this compound and other inhibitors is highly mutation-dependent [4]. This underscores the need for thorough genomic profiling at progression to guide subsequent therapy.
  • Exploring Later-Line Options: Clinical case reports indicate that the multi-kinase inhibitor lenvatinib may be a viable option after progression on selective FGFR inhibitors like this compound, even in the presence of resistance mutations like E565A [4].

References

futibatinib ocular toxicity management dry eye

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Monitoring and Management Protocols

Based on the prescribing information and clinical trial data, the following monitoring and management strategies are recommended.

Recommended Ophthalmic Monitoring Schedule [1] [2] [3]:

  • Baseline: Comprehensive ophthalmological examination, including optical coherence tomography (OCT) of the macula.
  • During Treatment:
    • Every 2 months for the first 6 months.
    • Every 3 months thereafter.
  • For Emergent Visual Symptoms: Urgent ophthalmologic evaluation is required, with follow-up every 3 weeks until resolution or drug discontinuation.

Dosage Modification Guidelines for Ocular Toxicity [1] [2]:

Adverse Reaction Severity Recommended Action

| Retinal Pigment Epithelial Detachment (RPED) | Not Applicable | • Continue futibatinib at current dose and continue periodic evaluations. • If condition improves within 14 days, continue current dose. • If no improvement within 14 days, withhold therapy and resume at the same or a lower dose once improved. | | Dry Eye | Any Grade | Manage with ocular demulcents (e.g., artificial tears) as needed [1] [3]. | | Other Ocular Toxicities | Grade 3 | Withhold this compound until toxicity resolves to Grade 1 or baseline. Resume at a reduced dose. | | Other Ocular Toxicities | Grade 4 | Permanently discontinue this compound. |

Mechanistic Insights and Research Context

Understanding the underlying mechanisms and broader context of these toxicities is crucial for risk assessment and future drug development.

  • On-Target Toxicity: Dry eye is a known class effect of FGFR inhibitors [4] [5]. The FGFR pathway plays a critical role in maintaining the ocular surface, tear film stability, and meibomian gland function. Inhibition of FGFR signaling disrupts these processes, leading to dry eye disease [4].
  • Integrated Safety Analysis: A large pooled analysis of 469 patients from three clinical trials confirmed that ocular toxicities, including hyperphosphatemia, nail disorders, and retinal disorders, were generally manageable with dose modifications and supportive care. Discontinuation due to treatment-related adverse events was rare (2%) [6].
  • Comparative Safety: In the systematic review of CCA therapies, FGFR inhibitors (pemigatinib, this compound) were associated with ocular disorders and hyperphosphatemia, while the IDH1 inhibitor ivosidenib was linked to QTc prolongation [7].

The following diagram illustrates the clinical decision pathway for managing this compound-associated RPED.

rped_management Start Baseline: Comprehensive Ophthalmological Exam + OCT RoutineMonitor Routine Monitoring (q2mo x6, then q3mo) Start->RoutineMonitor SymptomReport Patient Reports Visual Symptoms Start->SymptomReport AssessRPED Assess for RPED (via OCT) RoutineMonitor->AssessRPED UrgentReferral Urgent Ophthalmologic Evaluation SymptomReport->UrgentReferral UrgentReferral->AssessRPED RPED_Detected RPED Detected AssessRPED->RPED_Detected ContinueDose Continue Current Dose RPED_Detected->ContinueDose Monitor14Days Continue Monitoring for 14 Days ContinueDose->Monitor14Days Improved Condition Improved? Monitor14Days->Improved Improved->ContinueDose Yes WithholdDose Withhold Therapy Improved->WithholdDose No ConditionImproved Condition Improves WithholdDose->ConditionImproved ResumeDose Resume at Previous or Lower Dose ConditionImproved->ResumeDose

References

futibatinib treatment interruption guidelines adverse reactions

Author: Smolecule Technical Support Team. Date: February 2026

Guidelines for Managing Key Adverse Reactions

Adverse Reaction Recommended Management & Dose Modification [1]
Retinal Pigment Epithelial Detachment (RPED) Continue futibatinib at current dose. If no improvement within 14 days, withhold and resume at same or reduced dose upon improvement [1].

| Hyperphosphatemia | Serum phosphate >7 to ≤10 mg/dL: Initiate/adjust phosphate-lowering therapy and reduce this compound dose. If not resolved in 2 weeks, reduce dose again. Serum phosphate >10 mg/dL: Withhold this compound until ≤7 mg/dL, then resume at a reduced dose [1]. | | Other Grade 3 Toxicity | Withhold until resolution to Grade ≤1, then resume at a reduced dose [1]. | | Grade 4 Toxicity | Permanently discontinue this compound [1]. |

Detailed Management Protocols for Common AEs

The following table provides more detailed information on the incidence, onset, and resolution of common adverse events (AEs) of clinical interest, based on a pooled analysis of 469 patients [2].

Adverse Event of Clinical Interest Incidence (All Grades/Grade ≥3) Median Time to Onset (Grade ≥3) Management Strategies
Hyperphosphatemia 82% / 19% [2] 9 days [2] Phosphate-lowering medication (required in 77% of patients), low-phosphate diet, and dose adjustments [2] [3] [1].
Nail Toxicity 47% (all grades) [3] [4] Information missing Typically managed with supportive care; rarely requires dose interruption [2].
Stomatitis 30% (all grades) [3] [4] Information missing Managed with baking soda rinses, mucosa-coating agents, and topical anesthetics [5].
Palmar-Plantar Erythrodysesthesia (PPES) 21% (all grades) [3] [4] Information missing Prevented with lifestyle changes; managed with moisturizing creams, urea, or salicylic acid [5].
Musculoskeletal Pain 43% (all grades) [3] [4] Information missing Supportive care with analgesics [4].
Retinal Disorders 9% (all grades, RPED) [3] 40 days (median time to RPED) [3] Requires regular ophthalmological exams (at baseline, every 2 months for 6 months, then every 3 months) [3] [1].
Hepatic Adverse Events 27% / 11% [2] Information missing Monitor liver function tests; may require dose interruption or reduction [2].

Experimental & Monitoring Protocols

For researchers designing studies or monitoring plans, here are the key methodologies cited in the literature.

  • Ophthalmological Monitoring Protocol: A comprehensive ophthalmological examination, including optical coherence tomography (OCT) of the macula, is required [3] [1].

    • Frequency: Prior to initiation, every 2 months for the first 6 months, and every 3 months thereafter [3] [1].
    • Symptomatic Patients: Urgent ophthalmologic evaluation is required for any new visual symptoms, with follow-up every 3 weeks until resolution or discontinuation of this compound [3].
  • Hyperphosphatemia Management Protocol: Serum phosphate levels should be monitored closely [1].

    • At or above 5.5 mg/dL: Initiate a low-phosphate diet and phosphate-lowering therapy [3] [1].
    • Above 7 mg/dL: This is a threshold for action. Initiate or intensify phosphate-lowering therapy and implement dose modifications as outlined in the table above [1]. In clinical trials, 77% of patients received phosphate binders [3].
  • Dose Reduction Scheme: The approved starting dose is 20 mg once daily [1].

    • First reduction: 16 mg once daily [1].
    • Second reduction: 12 mg once daily [1].
    • Permanent discontinuation is required if 12 mg is not tolerated [1].

The following diagram illustrates the decision pathway for managing hyperphosphatemia, which is the most common on-target adverse reaction.

Start Monitor Serum Phosphate P1 Phosphate ≥5.5 mg/dL Start->P1 P2 Phosphate >7 to ≤10 mg/dL P1->P2  Progresses A1 Initiate low-phosphate diet and phosphate-lowering therapy P1->A1 A2 Reduce this compound dose Monitor weekly P2->A2 P3 Phosphate >10 mg/dL A3 Withhold this compound Initiate/adjust phosphate-lowering therapy P3->A3 Resolve1 Resolved to ≤7 mg/dL within 2 weeks? A2->Resolve1 Resolve2 Resolved to ≤7 mg/dL? A3->Resolve2 Continue Continue at reduced dose Resolve1->Continue Yes ReduceAgain Reduce to next lower dose Resolve1->ReduceAgain No Resume Resume at next lower dose Resolve2->Resume Yes PermanentDC Permanently discontinue if not resolved within 2 weeks after 2 interruptions Resolve2->PermanentDC No

References

futibatinib nail toxicity musculoskeletal pain management

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Event Profile and Incidence

The data below, primarily from the phase 2 FOENIX-CCA2 clinical trial, quantifies the occurrence of these adverse events (AEs) in patients receiving futibatinib [1].

Table 1: Common Adverse Reactions and Laboratory Abnormalities with this compound

Category Specific Adverse Event Incidence (All Grades) Incidence (Grades 3 or 4)
Common Adverse Reactions Nail toxicity 47% Not Specified
Musculoskeletal pain 43% Not Specified
Arthralgia 25% Not Specified
Select Laboratory Abnormalities Increased phosphate (hyperphosphatemia) 97% 39%*
Increased aspartate aminotransferase (AST) 46% 13%
Increased alanine aminotransferase (ALT) 50% 7%

Note: The NCI CTCAE 4.03 does not define grades for hyperphosphatemia; a Grade ≥3 was defined in the trial as a phosphorus level >7 mg/dL [1].

FAQs and Troubleshooting for Researchers

1. What is the clinical presentation of this compound-associated nail toxicity? Nail toxicity is a very common adverse reaction, affecting nearly half of the patients in the pivotal trial [1] [2]. While the specific clinical presentation (e.g., onycholysis, nail discoloration, paronychia) is not detailed in the available results, it is grouped with other dermatological conditions like palmar-plantar erythrodysesthesia syndrome (21%) and dry skin (29%) [1] [2].

2. How is musculoskeletal pain characterized in patients taking this compound? Musculoskeletal pain was reported in 43% of patients, with arthralgia (joint pain) specifically occurring in 25% [1]. These events are among the most frequently reported AEs, though the available data does not specify their exact nature, severity grading, or specific location [3] [2].

3. What is the underlying mechanism for these adverse events? this compound is a selective, irreversible inhibitor of Fibroblast Growth Factor Receptors 1-4 (FGFR1-4) [4] [5] [6]. Inhibition of the FGFR signaling pathway is directly linked to on-target mechanisms:

  • Hyperphosphatemia: FGFR1 inhibition in the kidney disrupts phosphate reabsorption, leading to high serum phosphate levels [7] [1]. This is a expected, on-target effect.
  • Nail and Musculoskeletal Toxicity: The FGFR pathway is involved in cell proliferation, differentiation, and repair in tissues like skin, nails, and bone. Inhibiting FGFR signaling is a known cause of these tissue-specific toxicities, which are considered class effects of FGFR inhibitors.

The following diagram illustrates the proposed mechanism linking FGFR inhibition to observed adverse events:

G This compound This compound FGFR_Inhibition Irreversible Inhibition of FGFR1-4 This compound->FGFR_Inhibition Hyperphosphatemia Hyperphosphatemia FGFR_Inhibition->Hyperphosphatemia On-target (FGFR1 in kidney) MSK_Pain Musculoskeletal Pain FGFR_Inhibition->MSK_Pain On-target (FGFR in bone/cartilage) Nail_Toxicity Nail Toxicity FGFR_Inhibition->Nail_Toxicity On-target (FGFR in skin/nails) Other_AEs Other Adverse Events FGFR_Inhibition->Other_AEs On-target

4. How are hyperphosphatemia and other AEs managed clinically? Clinical management strategies from the trial include [1] [8]:

  • Hyperphosphatemia: Managed with a low-phosphate diet, phosphate-lowering medications (binders), and close monitoring of serum levels. Dose interruptions, reductions, or discontinuation may be necessary based on severity and duration.
  • General AE Management: For adverse reactions like nail toxicity, musculoskeletal pain, and others, dose modifications (interruptions or reductions) are a key management strategy. In the FOENIX-CCA2 trial, 66% of patients required dose interruptions and 58% required dose reductions due to adverse events [7].

Experimental Protocols for Preclinical Evaluation

For researchers investigating these toxicities in preclinical models, here are key methodologies derived from studies on this compound.

Table 2: Key Experimental Methods for Preclinical Toxicity Assessment

Assessment Type Protocol Description Key Endpoints & Measurements
In Vitro Cell Viability Treat relevant cell lines (e.g., human fibroblast, keratinocyte) with this compound dose range. Use 96-well plates, incubate for 72 hours, quantify viability with CellTiter-Glo assay [6]. Half-maximal effective concentration (EC50), cell viability curves, IC50 values for FGFR1-4 (reported <4 nM) [5] [6].
Mechanistic Signaling Analysis Treat cells, lyse, and extract protein. Perform Western blot with antibodies against pFGFR, FGFR, pERK1/2, ERK1/2. Use GAPDH as loading control [6]. Reduction in phosphorylated FGFR and downstream ERK1/2 levels, confirming pathway inhibition.
In Vivo Efficacy/Toxicity Administer this compound to xenograft mouse models. Monitor tumor volume and animal health. Conduct histopathological analysis of tissues (e.g., nail bed, bone, joints, kidneys) at endpoint [4] [6]. Change in tumor volume, time to tumor doubling, survival, observation of tissue damage or mineralization.

Key Takeaways for Drug Development Professionals

  • High Incidence: Nail toxicity and musculoskeletal pain are very common (≥20%) adverse reactions to this compound, requiring proactive monitoring in research settings [1].
  • On-Target Effects: These events are likely on-target toxicities resulting from the inhibition of the FGFR signaling pathway in healthy tissues [5] [6].
  • Dose Modification is Key: Clinical management relies heavily on dose interruptions and reductions, underscoring the importance of establishing a tolerable dose range in preclinical and clinical studies [7] [1].

References

futibatinib drug interaction management strong CYP3A inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Futibatinib Drug Interaction Profile

The table below summarizes the key drug interaction pathways for this compound, its role (victim or perpetrator), and the clinical management recommendation.

Interaction Pathway This compound's Role Clinical Effect Management Recommendation
Dual P-gp & Strong CYP3A Inhibitors (e.g., Itraconazole) Victim ↑ Cmax by 51%; ↑ AUC by 41% [1] [2] Avoid concomitant use [3] [2].
Dual P-gp & Strong CYP3A Inducers (e.g., Rifampin) Victim ↓ Cmax by 53%; ↓ AUC by 64% [1] [2] Avoid concomitant use [3] [2].
CYP3A Substrates (e.g., Midazolam) Perpetrator No clinically relevant effect [1] [2] No dose adjustment needed for the co-administered drug.

Experimental Protocols for DDI Assessment

For researchers, understanding the clinical studies that uncovered these interactions is key. The following protocols are based on the phase I studies conducted with this compound.

Protocol 1: Assessing this compound as a Victim Drug

This study evaluates how a strong inhibitor affects this compound pharmacokinetics (PK).

  • Objective: To evaluate the effect of itraconazole (a dual P-gp and strong CYP3A inhibitor) on the single-dose PK of this compound.
  • Design: A fixed-sequence, two-period study in healthy adult participants.
  • Methodology:
    • Period 1: Administer a single oral dose of this compound.
    • Washout.
    • Period 2: Pre-dose with itraconazole for several days to achieve steady-state inhibition, then co-administer a single oral dose of this compound with itraconazole.
  • Key Endpoints: Geometric mean ratio (GMR) of this compound Cmax and AUC when administered with itraconazole compared to alone [1].
Protocol 2: Assessing this compound as a Perpetrator Drug

This study evaluates if this compound inhibits or induces the metabolism of other drugs.

  • Objective: To evaluate the effect of this compound on the PK of midazolam (a sensitive CYP3A substrate).
  • Design: A fixed-sequence, two-period study.
  • Methodology:
    • Period 1: Administer a single oral dose of midazolam.
    • Period 2: Administer this compound to steady state, then co-administer a single oral dose of midazolam with this compound.
  • Key Endpoints: GMR of midazolam Cmax and AUC when administered with this compound compared to alone [1].

The workflow for these clinical DDI studies follows a systematic, risk-based approach, as illustrated below.

Start Start: DDI Risk Assessment InVitro In Vitro Studies Start->InVitro Victim Is investigational drug a victim of CYP/P-gp? InVitro->Victim Perpetrator Is investigational drug a perpetrator for CYP/P-gp? InVitro->Perpetrator ClinicalVictim Design Clinical Victim Study Victim->ClinicalVictim Yes ClinicalPerp Design Clinical Perpetrator Study Perpetrator->ClinicalPerp Yes Results Analyze PK Data & Define Management Strategy ClinicalVictim->Results ClinicalPerp->Results

Technical Support FAQs

Q1: What is the mechanistic basis for this compound's interaction with dual P-gp and CYP3A inhibitors? this compound is primarily metabolized by the cytochrome P450 3A (CYP3A) enzyme and is also a substrate for the P-glycoprotein (P-gp) efflux transporter [1] [4]. When a dual inhibitor like itraconazole is co-administered, it simultaneously blocks the metabolic breakdown of this compound by CYP3A and its transport out of cells by P-gp. This dual inhibition leads to a significant increase in this compound's systemic exposure (AUC) and peak concentration (Cmax) [1].

Q2: Can we co-administer this compound with drugs that are solely CYP3A substrates? Yes. Clinical data shows that this compound does not meaningfully inhibit or induce CYP3A enzymes. In a dedicated DDI study, co-administration with the sensitive CYP3A substrate midazolam resulted in no significant change to midazolam's pharmacokinetics [1] [2]. Therefore, no dose adjustments are anticipated for drugs that are metabolized primarily by CYP3A.

Q3: Are there any planned studies to further characterize these interactions? According to the published research, drug-drug interaction studies with P-gp-specific substrates and inhibitors are planned to further refine the interaction profile of this compound [1].

References

futibatinib treatment duration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Futibatinib Dosing & Treatment Duration

This compound is designed for long-term, continuous administration in eligible patients. The table below summarizes the core dosing protocol [1] [2].

Parameter Protocol
Indication Previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or rearrangements [1] [3] [4].
Starting Dose 20 mg, taken orally once daily (as five 4-mg tablets) [1].
Administration With or without food. Tablets must be swallowed whole [1].
Treatment Duration Continuously until disease progression or unacceptable toxicity [1] [2].
Dose Modifications Used to manage adverse reactions, not scheduled breaks [1].

Clinical Evidence & Dose Optimization Rationale

The approved dosing regimen is supported by pivotal clinical trials. The following table summarizes key efficacy and safety data from the FOENIX-CCA2 phase 2 trial that formed the basis for approval [3] [4].

Trial Parameter Result (N=103)
Objective Response Rate (ORR) 42% (95% CI: 32%, 52%) [3] [4].
Median Duration of Response (DOR) 9.7 months (95% CI: 7.6, 17.1) [3] [4].
Disease Control Rate (DCR) 82.5% [5] [6].
Treatment Discontinuation due to TRAEs 2% of patients [4].

The selection of the 20 mg dose was based on earlier phase 1 studies (JapicCTI-142552 and FOENIX-101), which identified it as the recommended phase 2 dose with an acceptable safety profile and promising antitumor activity [6]. During development, data suggested that a 16 mg dose might offer better tolerability, but the 20 mg dose was ultimately chosen for the pivotal trial due to comparable efficacy and a well-manageable safety profile in a larger population [3].

Dose Modification Guide for Toxicity Management

Managing treatment-related adverse events (AEs) proactively is key to maintaining patients on therapy. The following workflow and table outline the standard management strategies.

Start Ongoing this compound 20 mg AE Adverse Event Occurs Start->AE Manage Manage per Guidelines (e.g., hyperphosphatemia) AE->Manage Reduce Dose Reduction AE->Reduce For Specific AEs Decision Tolerable with Supportive Care? Manage->Decision Decision->Start Yes Interrupt Dose Interruption Until Resolution Decision->Interrupt No Resume Resume at Same or Reduced Dose Interrupt->Resume Resume->Start Reduce->Start Discontinue Permanently Discontinue Reduce->Discontinue If intolerance at 12 mg dose

The following table provides specific guidelines for dose reductions in response to adverse reactions [1].

| Action | Dose | Administration | | :--- | :--- | :--- | | Starting Dose | 20 mg | Five 4-mg tablets once daily [1]. | | First Reduction | 16 mg | Four 4-mg tablets once daily [1]. | | Second Reduction | 12 mg | Three 4-mg tablets once daily [1]. | | Discontinuation | Permanently discontinue if unable to tolerate 12 mg dose [1]. |

Key Monitoring Parameters for Treatment Continuation

Critical monitoring requirements to ensure patient safety during long-term therapy include [1] [3]:

  • Hyperphosphatemia: Monitor serum phosphate levels throughout treatment. Initiate a low-phosphate diet and phosphate-lowering therapy when serum phosphate is ≥5.5 mg/dL. Dose reduction or interruption may be required for persistent hyperphosphatemia [1].
  • Ocular Toxicity: Perform a comprehensive ophthalmological examination with optical coherence tomography (OCT) prior to initiation, every 2 months for the first 6 months, and every 3 months thereafter. Urgently evaluate any new visual symptoms [1].

Research Considerations for Protocol Design

For scientists designing clinical trials involving this compound or similar agents, consider these insights from the broader field of dose optimization:

  • Timing of Optimization Studies: Regulatory guidance suggests conducting randomized dose optimization earlier in development. However, some analyses argue that public health interests may be better served by conducting these studies after clinical activity or benefit has been established in phase II or III trials, to avoid exposing large numbers of patients to potentially ineffective doses [7].
  • Sample Size for Dose Selection: Reliably selecting between two dose levels (e.g., 20 mg vs. 16 mg) based on clinical activity (like ORR) requires substantial sample sizes. To have an 83% probability of correctly choosing a lower dose that is almost equally active (e.g., 35% vs 40% ORR), approximately 100 patients per arm may be needed [7].

References

futibatinib versus pemigatinib efficacy cholangiocarcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

The table below summarizes the key efficacy and safety data for futibatinib and pemigatinib, compiled from separate clinical trials and an indirect treatment comparison [1].

Feature This compound Pemigatinib
Drug Class Irreversible, covalent FGFR1-4 inhibitor [2] Reversible, selective FGFR1-3 inhibitor [3]
Key Trial FOENIX-CCA2 [1] FIGHT-202 [4] [3]
Objective Response Rate (ORR) Trend towards higher rates vs. pemigatinib [1] ~43.2% (Systematic Review) [4]
Survival Outcomes Numerical trends favoring PFS and OS vs. pemigatinib [1] Median PFS: ~7.8 months (Meta-Analysis) [5]
Common Adverse Events (AEs) Hyperphosphatemia, alopecia, diarrhea, fatigue, dysgeusia [6] Hyperphosphatemia (46-48%), diarrhea, fatigue, dysgeusia, alopecia [6] [5] [4]
Ocular Disorders Reported as a class effect of FGFR inhibitors [6] Dry eyes (20.1%), retinal detachment (5.5%) [6] [5] [4]
Other Notable AEs Nail toxicities [6] Stomatitis, nail toxicities [6] [5]

A Matching-Adjusted Indirect Comparison (MAIC) of data from the FOENIX-CCA2 (this compound) and FIGHT-202 (pemigatinib) trials showed that while efficacy outcomes were similar, numerical trends favored this compound [1]:

  • Progression-Free Survival (PFS): Hazard Ratio (HR) was 0.83
  • Overall Survival (OS): Hazard Ratio (HR) was 0.88
  • Objective Response Rate: Odds Ratio (OR) was 1.28

These results were not statistically significant, but suggest a trend towards better outcomes with this compound [1].

Mechanisms of Action and Experimental Data

The fundamental difference between these two drugs lies in their mechanism of binding to the FGFR kinase.

Binding Mechanisms

The following diagram illustrates the distinct binding mechanisms of pemigatinib and this compound to the FGFR kinase domain:

  • Pemigatinib: This drug is a selective, reversible inhibitor of FGFR1, FGFR2, and FGFR3. It acts as a potent ATP-competitive inhibitor that binds to the kinase domain in the "DFG-in" active conformation. Its binding is stabilized by multiple hydrogen bonds with the "hinge region" of the kinase, such as with residue Ala564 in FGFR1 [3].
  • This compound: This drug is a covalent, irreversible inhibitor of FGFR1-4. Its key differentiator is an acrylamide group that forms a permanent covalent bond with a cysteine residue (Cys491) located in the highly flexible glycine-rich loop (P-loop) of the FGFR2 kinase. This mechanism is expected to lead to more sustained target inhibition and may help overcome certain resistance mechanisms [2].
Insights from Resistance Mutations

Research indicates that pemigatinib's efficacy is significantly affected by specific "gatekeeper" mutations in the FGFR kinase domain [3]:

  • Retained efficacy: Pemigatinib maintains excellent potency against the FGFR2 V564I gatekeeper mutation, with only a 4.7-fold reduction in inhibitory efficacy [3].
  • Reduced efficacy: Its potency is markedly diminished (by ~76 to 745-fold) against other gatekeeper mutations, such as FGFR1 V561M and FGFR3 V555M, which replace valine with the larger methionine residue [3].

The covalent binding mechanism of this compound is theorized to potentially offer an advantage in overcoming such resistance mutations, though specific data from the search results is limited in this regard.

Implications for Research and Development

  • Clinical Translation: The irreversible binding of this compound may contribute to the observed numerical trends towards superior efficacy in the indirect comparison, suggesting a potentially more durable response [2] [1].
  • Drug Design: The structural insights from pemigatinib's binding, especially its resilience to the V564I mutation, provide a valuable template for designing next-generation inhibitors that can circumvent common resistance pathways [3].
  • Tolerability: Both drugs share a common profile of on-target, class-effect adverse events. Effective management strategies, particularly dose adjustments for hyperphosphatemia, are crucial for both therapies [6].

References

Clinical Efficacy Comparison of Targeted Therapies in Cholangiocarcinoma

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key efficacy data from pivotal clinical trials for FGFR and IDH1 inhibitors in previously treated, advanced cholangiocarcinoma.

Drug (Target) Trial Name/Phase Overall Response Rate (ORR) Median Duration of Response (DOR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
Futibatinib (FGFR1-4) FOENIX-CCA2, Phase II [1] [2] [3] 42% (43/103) 9.7 months 9.0 months 21.7 months (mature follow-up: 20.0 months)
Pemigatinib (FGFR1-3) FIGHT-202, Phase II [1] [3] 35.5% ~9.1 months* 6.9 months ~12.5 months*
Infigratinib (FGFR1-3) Phase II [1] 23.1% 5.0 months* - -
Ivosidenib (IDH1) ClarIDHy, Phase III [3] 2%* - 2.7 months 10.3 months*

Note: Data for "~" values and empty cells were not explicitly provided in the search results for this context. The ORR for Ivosidenib is low, as its primary benefit is PFS improvement rather than tumor shrinkage [3].

Key Experimental Protocols for this compound Data

The efficacy and safety profile of this compound is derived from the FOENIX-CCA2 trial, a pivotal global, open-label, single-arm Phase II study [1] [2].

  • Patient Population: The trial enrolled 103 adults with unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 fusions or rearrangements. All patients had disease progression after at least one prior line of systemic therapy, which in 53% of cases was two or more lines [1].
  • Intervention: Patients received oral This compound at 20 mg once daily on a continuous dosing schedule (one cycle = 21 days) until disease progression or unacceptable toxicity [1] [4].
  • Endpoints Assessment:
    • Primary Endpoint: Objective Response Rate (ORR), defined as the proportion of patients with a confirmed complete or partial response. This was assessed by an independent central radiology review per Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 [1].
    • Secondary Endpoints: Included Duration of Response (DOR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and safety [1].
    • Tumor assessments were conducted at baseline, every 6 weeks for the first 12 weeks, and then every 9 weeks thereafter [4].

Mechanisms of Action and Resistance

This compound's distinct profile is linked to its unique mechanism of action and the resulting resistance patterns.

Irreversible FGFR Inhibition

The following diagram illustrates this compound's covalent and irreversible binding mechanism compared to reversible FGFR inhibitors.

Acquired Resistance to FGFR Inhibition

Despite its efficacy, acquired resistance to this compound develops, primarily through secondary mutations in the FGFR2 kinase domain [1] [5]. Genomic analyses from the FOENIX trial show that resistance is often polyclonal, meaning multiple resistant subpopulations emerge simultaneously [5].

  • Common Mutations: The most frequent resistance mutations affect the gatekeeper residue (V565F/L) and the N550K residue [5].
  • Next-Generation Inhibitors: Drugs like RLY-4008 are being designed as highly selective FGFR2 inhibitors to overcome these specific resistance mutations and have shown activity in both treatment-naïve and pretreated patients [1].

The diagram below outlines the common pathway to acquired resistance against this compound.

Key Insights for Drug Development Professionals

  • Efficacy in Heavily Pre-treated Patients: this compound demonstrated a 42% ORR in a population where over half had received ≥2 prior therapies, with responses observed even in tumors with co-occurring TP53 mutations [1].
  • Distinct Safety Profile: Hyperphosphatemia is a common on-target effect of FGFR inhibition. While manageable, it requires monitoring and intervention with dietary measures or phosphate binders [6] [3].
  • Ongoing Research: The FOENIX-CCA4 trial is investigating a lower 16 mg dose of this compound to potentially optimize the safety profile while maintaining efficacy [4].

References

futibatinib safety profile comparison other FGFR inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Event Profile Comparison

Adverse Event (AE) Category Futibatinib (20 mg QD, N=318) [1] Pemigatinib (Systematic Review) [2] Erdafitinib (Meta-analysis) [3] Class-Wide Common AEs [2] [4]
Hyperphosphatemia (On-target) 82% (any grade); 19% (Grade ≥3) Commonly reported 78.5% (Urothelial Carcinoma); 66.5% (Other Tumors) Alopecia, Diarrhea, Fatigue, Dysgeusia (taste disturbance)
Nail Toxicity 27% (any grade); 1% (Grade ≥3) Information missing Information missing
Hepatic AEs 27% (any grade); 11% (Grade ≥3) Information missing Information missing
Stomatitis 19% (any grade); 3% (Grade ≥3) Information missing 51.1% (Urothelial Carcinoma)
Palmar-Plantar Erythrodysesthesia (PPES) 13% (any grade); 3% (Grade ≥3) Information missing Information missing
Ocular Disorders 8% (any grade) Reported with FGFR inhibitors Information missing
Diarrhea Information missing Commonly reported 56.5% (Urothelial Carcinoma); 44.9% (Other Tumors)
Dry Mouth Information missing Information missing 48.5% (Other Tumors)

Mechanisms and Key Differentiators

The safety profiles of these drugs are directly linked to their mechanism of action.

  • On-Target Effect: Hyperphosphatemia is a common, on-target class effect. Inhibition of FGFR signaling disrupts the FGF23-Klotho pathway, which is a key regulator of phosphate homeostasis [1].
  • Off-Target Effects: Other AEs like nail disorders, stomatitis, and ocular issues are likely due to the inhibition of FGFRs in healthy tissues [1].

Key differentiators for this compound include:

  • Covalent Binding: this compound is an irreversible, covalent inhibitor of FGFR1-4, which may contribute to its durable efficacy and distinct safety profile [1].
  • Real-World Insights: A recent analysis of the FDA Adverse Event Reporting System (FAERS) identified decreased blood magnesium as a potential novel AE signal for this compound not previously highlighted in clinical trials [5].
  • Time-to-Onset: The same real-world study found the median time to onset for AEs was 25 days for this compound, compared to 29 days for pemigatinib and 56.5 days for erdafitinib, though all showed an early failure-type pattern (most AEs occur early on) [5].

AE Management and Dose Modification

Across all FGFR inhibitors, most adverse events are manageable with proactive monitoring, supportive care, and dose modifications.

  • Hyperphosphatemia: Typically managed with phosphate-lowering medications (e.g., chelators) and, if necessary, dose reductions or interruptions [1].
  • Other AEs: Nail disorders, stomatitis, and PPES can often be managed with topical treatments and dose adjustments [1].
  • Dose Modification Impact: In clinical trials, AEs with this compound led to low rates of permanent discontinuation (2%), indicating that its safety profile is generally manageable with appropriate intervention [1]. The systematic review of pemigatinib, this compound, and ivosidenib also concluded that AEs were "effectively managed through dose adjustments" [2].

Experimental Data and Methodologies

The comparative data comes from several types of rigorous clinical studies.

  • Pooled Clinical Trial Analysis: The this compound profile is primarily derived from a pooled analysis of three global phase I/II trials (N=469). AEs were graded using NCI CTCAE v4.03, and specific "AEs of clinical interest" were grouped using MedDRA terminology for consistent analysis [1].
  • Systematic Review: The comparison with pemigatinib and ivosidenib comes from a systematic review of literature up to July 2023, which included data from clinical trials, conference abstracts, and drug monographs [2] [4].
  • Pharmacovigilance Study: The FAERS database study employed disproportionality analysis (using ROR and BCPNN algorithms) to detect potential safety signals in post-marketing data, providing real-world insights beyond controlled trials [5].

FGFR Inhibitor Safety Overview

The following diagram illustrates the core safety profile of FGFR inhibitors and the key management strategies.

Start FGFR Inhibitor Administration OnTarget OnTarget Start->OnTarget On-target effect OffTarget OffTarget Start->OffTarget Off-tissue effects Hyperphosphatemia Hyperphosphatemia OnTarget->Hyperphosphatemia CommonAEs Common AEs: • Nail disorders • Stomatitis • PPES • Alopecia • Diarrhea • Fatigue • Dysgeusia OffTarget->CommonAEs Ocular Ocular Disorders OffTarget->Ocular ManagePhos ManagePhos Hyperphosphatemia->ManagePhos Manage with Phosphate-lowering\nmedications Phosphate-lowering medications ManagePhos->Phosphate-lowering\nmedications Dose adjustments Dose adjustments ManagePhos->Dose adjustments ManageCommon ManageCommon CommonAEs->ManageCommon Manage with Regular ophthalmologic\nmonitoring Regular ophthalmologic monitoring Ocular->Regular ophthalmologic\nmonitoring Topical treatments\n& supportive care Topical treatments & supportive care ManageCommon->Topical treatments\n& supportive care Dose adjustments\n& interruptions Dose adjustments & interruptions ManageCommon->Dose adjustments\n& interruptions

Conclusion for Clinical Practice

  • This compound's safety profile is characterized by a high incidence of manageable hyperphosphatemia, with notable occurrences of nail toxicity, stomatitis, and hepatic events [1].
  • Class-wide AEs like alopecia, diarrhea, fatigue, and dysgeusia are consistently seen across FGFR inhibitors [2] [4].
  • Proactive management including patient education, regular monitoring (including phosphate levels and ophthalmologic exams), and timely dose modifications is crucial for maintaining patients on therapy and preserving quality of life [1].

References

futibatinib phase II FOENIX-CCA2 trial results

Author: Smolecule Technical Support Team. Date: February 2026

FOENIX-CCA2 Trial Efficacy Results (N=103)

Efficacy Parameter Result (as assessed by Independent Review)
Objective Response Rate (ORR) 42% (95% CI, 32%-52%) [1]
Complete Response (CR) 0% (All responses were partial) [2]
Disease Control Rate (DCR) 83% (95% CI, 74%-89%) [1]
Median Duration of Response (DOR) 9.7 months (95% CI, 7.6-17.0 months) [1]
Median Progression-Free Survival (PFS) 9.0 months (95% CI, 6.9-13.1) [1]
Median Overall Survival (OS) 21.7 months (95% CI, 14.5-not reached) [1]

Cross-Trial Comparison with Other Therapies

In the absence of head-to-head clinical trials, an indirect comparison was conducted to evaluate futibatinib against chemotherapy and another FGFR inhibitor, pemigatinib [3]. The analysis used data from the FOENIX-CCA2 trial (this compound, N=103) and the FIGHT-202 trial (pemigatinib, N=107) [3].

The following table shows the results of this indirect comparison, presented as Hazard Ratios (HR). An HR of less than 1.0 indicates an advantage for this compound.

Comparison Progression-Free Survival (PFS) HR Overall Survival (OS) HR Duration of Response (DOR) HR Objective Response Rate (ORR) OR
This compound vs Chemotherapy 0.53 [3] 0.49 [3] Not Specified Not Specified
This compound vs Pemigatinib 0.89 [3] 0.83 [3] 0.75 [3] 1.43 [3]

Key Findings from the Comparison:

  • Versus Chemotherapy: this compound provided a significant survival advantage, with patients having a 47% lower risk of progression or death (PFS HR 0.53) and a 51% lower risk of death (OS HR 0.49) compared to chemotherapy [3].
  • Versus Pemigatinib: this compound was associated with a numerical advantage across all efficacy parameters, including PFS, OS, DOR, and ORR. However, these trends did not reach statistical significance in this indirect analysis [3].

Trial Design & Methodology

The FOENIX-CCA2 trial was a pivotal, global, multicenter, open-label, single-arm phase II study [4].

  • Objective: To evaluate the efficacy and safety of this compound in a specific patient population with iCCA [2] [4].
  • Patient Population: Adults with previously treated, unresectable, locally advanced or metastatic iCCA, confirmed to have an FGFR2 gene fusion or rearrangement. All patients had progressed after at least one prior line of systemic therapy (including gemcitabine plus platinum-based chemotherapy) and had an ECOG performance status of 0 or 1 [4].
  • Intervention: Patients received this compound 20 mg orally once daily, continuously, until disease progression or unacceptable toxicity [4].
  • Primary Endpoint: Objective Response Rate (ORR) as assessed by an Independent Review Committee (IRC) using RECIST v1.1 criteria [4].
  • Key Secondary Endpoints: Duration of Response (DOR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and safety [4].

Mechanism of Action & Pathway

This compound is a highly selective, irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) 1, 2, 3, and 4 [5] [4]. It covalently binds to the ATP-binding pocket of FGFR, leading to sustained inhibition of its kinase activity and downstream signaling pathways, which can lead to reduced cell proliferation and survival in tumors dependent on FGFR signaling [5].

The diagram below illustrates the FGFR signaling pathway and this compound's mechanism of action.

G FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds Dimerization Receptor Dimerization FGFR->Dimerization ATP ATP Binding Dimerization->ATP Signaling Downstream Signaling (e.g., MAPK) ATP->Signaling Activates Effect Cell Proliferation & Survival Signaling->Effect This compound This compound This compound->ATP Irreversibly Inhibits

Key Conclusions for Researchers

  • Confirmed Efficacy: The FOENIX-CCA2 trial established this compound as an effective therapy for iCCA with FGFR2 fusions/rearrangements, leading to its FDA approval [1] [4].
  • Durable Responses: this compound induced deep and durable responses with a median DOR of 9.7 months and a median OS of over 21 months in a pretreated patient population [1].
  • Favorable Indirect Profile: While not conclusive, indirect comparisons suggest a potential efficacy advantage for this compound over pemigatinib, which warrants further investigation in direct head-to-head studies [3].

References

futibatinib quality of life assessment cholangiocarcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy, Safety, and Quality of Life Profile

The table below summarizes the core findings from the FOENIX-CCA2 phase 2 trial, which investigated futibatinib in patients with previously treated, advanced intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 fusions or rearrangements [1] [2].

Assessment Category Key Metrics & Findings

| Efficacy | • Objective Response Rate (ORR): 37.3% [1]Median Duration of Response (DOR): 8.3 months [1]Median Progression-Free Survival (PFS): 9.7 months [2]Median Overall Survival (OS): 21.7 months [2] | | Safety & Common Adverse Events (AEs) | • Most Common AE: Hyperphosphatemia (a known on-target effect of FGFR inhibition) [1]Other Common AEs: Alopecia, diarrhea, fatigue, and dysgeusia [3]Management: AEs were generally manageable through dose adjustments or specific treatments [3] [2] | | Quality of Life (QOL) & Patient-Reported Outcomes (PROs) | • Instruments Used: EORTC QLQ-C30 and EQ-5D-3L [1]Findings: Mean QLQ-C30 scores for overall function and symptoms were sustained from baseline through 273 days (Cycle 13) [1]. A clinically meaningful worsening was noted only for constipation at early cycles [1]. EQ-5D-3L scores showed an improving trend, suggesting stable or improved health status [1]. |

Experimental Protocols and Assessment Methodologies

A clear understanding of the trial design and assessment methods is crucial for interpreting the results.

  • Trial Design: FOENIX-CCA2 was a global, open-label, single-arm phase 2 clinical trial [1] [2].
  • Patient Population: The study enrolled patients with locally advanced or metastatic, unresectable iCCA who had experienced disease progression after at least one prior line of systemic therapy (including gemcitabine-based platinum chemotherapy). All patients had centrally confirmed FGFR2 gene fusions or rearrangements [1] [2].
  • Dosing Regimen: this compound was administered orally at a dose of 20 mg once daily [1].
  • Primary Endpoint: The primary endpoint was Objective Response Rate (ORR), assessed by an independent review committee according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1. A confirmed response required a second tumor assessment 4-6 weeks after the initial response [1].
  • QOL Assessment Protocol: Patient-Reported Outcomes (PROs) were collected at specific time points: at screening, during treatment (Cycles 2, 4, and every three cycles thereafter), and at the end of treatment. This systematic collection allowed for the longitudinal analysis of QOL throughout the treatment period [1].

Cross-Comparison with Other FGFR Inhibitors

While head-to-head trials are not available, an indirect treatment comparison provides context for this compound's performance relative to pemigatinib, another FGFR inhibitor.

Therapy Trial ORR Median PFS Median OS
This compound FOENIX-CCA2 (N=103) 42% [2] 9.7 months [2] 21.7 months [2]
Pemigatinib FIGHT-202 (N=107) Data not fully available in results Data not fully available in results Data not fully available in results
Indirect Comparison Favored this compound (HR for ORR: 1.43) Favored this compound (HR: 0.89) Favored this compound (HR: 0.83)

This analysis, which used population-adjusted models to account for baseline differences between trials, showed that this compound had numerical advantages over pemigatinib across all efficacy endpoints, though these differences did not reach statistical significance [4]. Both drugs share a similar safety profile, with hyperphosphatemia, alopecia, and dysgeusia being common [3].

FGFR Signaling Pathway and Drug Mechanism

This compound is an irreversible inhibitor of fibroblast growth factor receptors 1-4 (FGFR1-4). The following diagram illustrates the targeted pathway and its role in tumor growth.

G FGF FGF Ligand FGFR FGFR (Dimer) FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates RAS RAS FGFR->RAS Activates STAT STAT FGFR->STAT Activates This compound This compound This compound->FGFR Inhibits CellGrowth Uncontrolled Cell Growth & Survival PLCg->CellGrowth RAS->CellGrowth STAT->CellGrowth

In FGFR2-altered cholangiocarcinoma, gene fusions or rearrangements lead to constitutive activation of the FGFR signaling pathway, driving tumor cell proliferation and survival [3]. This compound directly binds to and inhibits the FGFR receptor, blocking downstream signaling.

Interpretation and Research Implications

The collective data suggests that this compound is a clinically meaningful treatment option in the second-line setting for FGFR2-altered iCCA. The stable QOL outcomes are a critical finding, as they indicate that the clinical efficacy is achieved without a detrimental trade-off in patient well-being, a key consideration in advanced cancer therapy [1]. The manageable safety profile allows for long-term treatment in responding patients.

For continued research, a phase 3 clinical trial (FOENIX-CCA3) is underway, evaluating this compound in the first-line setting versus gemcitabine and cisplatin for patients with iCCA and FGFR2 rearrangements [1]. This head-to-head comparison will provide the most robust evidence yet for its efficacy and effect on quality of life earlier in the treatment pathway.

References

futibatinib cross-trial comparison pemigatinib infigratinib

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

The table below summarizes key efficacy and safety outcomes for futibatinib and pemigatinib from their respective phase 2 trials in patients with previously treated, advanced FGFR2-rearranged intrahepatic cholangiocarcinoma (iCCA) [1] [2].

Parameter This compound (FOENIX-CCA2) Pemigatinib (FIGHT-202) Indirect Comparison (this compound vs. Pemigatinib), Hazard Ratio (HR)
Objective Response Rate (ORR) 41.7% [1] 37.0% [1] Odds Ratio: 1.43 (Not statistically significant) [1]
Median Progression-Free Survival (PFS) 8.9 months [1] 7.0 months [1] HR: 0.89 (Not statistically significant) [1]
Median Overall Survival (OS) 20.9 months [1] 17.5 months [1] HR: 0.83 (Not statistically significant) [1]
Median Duration of Response (DOR) 9.5 months [1] 8.1 months [1] HR: 0.75 (Not statistically significant) [1]
Common Adverse Events (AEs) Hyperphosphatemia, stomatitis [1] Hyperphosphatemia, stomatitis, alopecia [2] N/A
Serious AE Profile Consistent with FGFR inhibitor class; no new safety signals [1] Consistent with FGFR inhibitor class; no new safety signals [2] N/A

Experimental Protocols and Key Findings

For a rigorous comparison, understanding the methodology behind the data is crucial.

  • Source of Data: The comparison is based on an indirect treatment comparison presented at the 2022 ASCO GI Cancers Symposium [1]. This method was used in the absence of head-to-head trials.
  • Methodology: Researchers conducted a systematic literature review and used population-adjusted simulated treatment comparison [1]. They applied:
    • Individual-level patient data from the FOENIX-CCA2 trial (this compound, N=103).
    • Published aggregate data from the FIGHT-202 trial (pemigatinib, N=107) and chemotherapy cohorts.
    • Statistical models: Cox regression models for time-to-event outcomes (PFS, OS, DOR) and binomial-logistic regressions for binary outcomes (ORR), adjusting for baseline characteristics between studies [1].
  • Key Finding: The analysis found that this compound provided a significant survival advantage over chemotherapy. When compared to pemigatinib, this compound showed numerical advantages across all efficacy parameters, though these trends did not reach statistical significance [1].

Mechanism of Action and Therapeutic Target

All three drugs (this compound, pemigatinib, and infigratinib) are selective, ATP-competitive inhibitors of Fibroblast Growth Factor Receptors (FGFRs), but with key distinctions [3]:

  • This compound: An irreversible inhibitor of FGFR1-4, forming a permanent covalent bond with the FGFR protein [3].
  • Pemigatinib and Infigratinib: Reversible inhibitors of FGFR1-3 [3] [2].

They are approved for patients with locally advanced or metastatic FGFR2-rearranged (including fusions) cholangiocarcinoma who have failed prior therapy. The following diagram illustrates their shared therapeutic target.

G FGFR2_Fusion FGFR2 Gene Fusion Oncogenic_Signaling Uncontrolled FGFR Signaling FGFR2_Fusion->Oncogenic_Signaling Drives Tumor_Growth Tumor Proliferation & Survival Oncogenic_Signaling->Tumor_Growth FGFR_Inhibitors FGFR Inhibitors (this compound, Pemigatinib) FGFR_Inhibitors->Oncogenic_Signaling Blocks

Interpretation Guide for Researchers

  • Consider the Nature of the Evidence: The numerical trends favoring this compound are hypothesis-generating and highlight the need for direct randomized controlled trials to establish potential superiority.
  • Evaluate the Mechanism: The irreversible binding of this compound is a key differentiator that may theoretically lead to more sustained target inhibition, which could be relevant for overcoming certain resistance mechanisms [3].
  • Acknowledge Data Gaps: Direct, high-quality comparative data for infigratinib in this setting is not available in the searched results. Furthermore, the cross-trial comparison for this compound and pemigatinib relies on statistical adjustment rather than direct randomization.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

418.17533859 Da

Monoisotopic Mass

418.17533859 Da

Heavy Atom Count

31

Appearance

Off-white to light beige solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4B93MGE4AL

Drug Indication

Futibatinib is indicated to treat adults with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harbouring fibroblast growth factor receptor 2 (FGFR2) gene fusions or other rearrangements. In Europe, it is indicated in patients whose disease has progressed after at least one prior line of systemic therapy. Futibatinib is approved in the US under accelerated approval and in Europe under conditional marketing authorization. This currently approved indication is subject to change, as it may be contingent upon verification and description of clinical benefit in a confirmatory trial(s).
Lytgobi monotherapy is indicated for the treatment of adult patients with locally advanced or metastatic cholangiocarcinoma with a fibroblast growth factor receptor 2 (FGFR2) fusion or rearrangement that have progressed after at least one prior line of systemic therapy.
Treatment of cholangiocarcinoma

Livertox Summary

Futibatinib is a FGF receptor 2 kinase inhibitor that is used in the treatment of unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma. Futibatinib is associated with transient and usually mild elevations in serum aminotransferase during therapy, but has not been convincingly linked to cases of clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors
Antineoplastic Agents

Mechanism of Action

Fibroblast Growth Factor receptor (FGFR) pathway play a key role in cell proliferation, differentiation, migration, and survival. Notably, FGFR genomic aberrations and aberrant FGFR signalling pathways are observed in some cancers, as constitutive FGFR signalling can support the proliferation and survival of malignant cells. Futibatinib is a selective, irreversible inhibitor of FGFR 1, 2, 3, and 4 with IC50 values of less than 4 nM. It binds to the FGFR kinase domain by forming a covalent bond with cysteine in the ATP-binding pocket. Upon binding to FGFR, futibatinib blocks FGFR phosphorylation and downstream signalling pathways, such as the RAS-dependent mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase (PI3KCA)/Akt/mTOR, phospholipase Cγ (PLCγ), and JAK/STAT. Futibatinib ultimately decreases cell viability in cancer cell lines with FGFR alterations, including FGFR fusions or rearrangements, amplifications, and mutations.

Absorption Distribution and Excretion

Tmax ranges from 1.2 to 22.8 hours, with a median value of two hours. In healthy subjects, a high-fat and high-calorie meal (900 to 1000 calories with approximately 50% of total caloric content from fat) decreased futibatinib AUC by 11% and Cmax by 42%.
Following a single oral dose of 20 mg radiolabeled futibatinib, approximately 91% of the total recovered radioactivity was observed in feces and 9% in urine, with negligible unchanged futibatinib in urine or feces.
The geometric mean (CV%) apparent volume of distribution (Vc/F) is 66 L (18%).
The geometric mean (CV%) apparent clearance (CL/F) is 20 L/h (23%).

Metabolism Metabolites

_In vitro_, futibatinib is primarily metabolized by CYP3A and to a lesser extent by CYP2C9 and CYP2D6. Unchanged futibatinib is the major drug-related moiety in plasma (accounting for 59% of radioactivity) in healthy subjects.

Wikipedia

Futibatinib

Biological Half Life

The mean (CV%) elimination half-life (t1/2) of futibatinib is 2.9 hours (27%).

Use Classification

Human drugs -> antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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